The Metabolic Role of Erythritol 4-Phosphate Derivatives in Bacterial Pathways: A Technical Guide for Drug Development
Executive Summary In the landscape of bacterial metabolism, erythritol 4-phosphate derivatives occupy two distinct, yet equally critical, biochemical niches. For researchers and drug development professionals, understand...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of bacterial metabolism, erythritol 4-phosphate derivatives occupy two distinct, yet equally critical, biochemical niches. For researchers and drug development professionals, understanding these pathways is paramount because they represent highly specific targets absent in mammalian hosts.
The first is the MEP pathway , where 2-C-methyl-D-erythritol 4-phosphate(2-) serves as the obligate intermediate for isoprenoid biosynthesis in most eubacteria and apicomplexans. The second is the erythritol catabolism pathway , where L-erythritol 4-phosphate acts as a specialized virulence metabolite, enabling pathogens like Brucella to bypass traditional glycolysis and thrive within the reproductive organs of their hosts.
This whitepaper synthesizes the mechanistic biology, quantitative flux dynamics, and self-validating experimental protocols necessary to interrogate these pathways for novel antimicrobial drug discovery.
The MEP Pathway: 2-C-Methyl-D-Erythritol 4-Phosphate(2-) in Isoprenoid Biosynthesis
Isoprenoids are a massive family of natural products essential for electron transport, cell membrane integrity, and signaling. While mammals utilize the mevalonate (MVA) pathway, many bacteria rely exclusively on the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway (1)[1].
The pathway is initiated by the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DOXP). DOXP is then simultaneously reduced and isomerized by DOXP reductoisomerase (IspC) to yield 2-C-methyl-D-erythritol 4-phosphate (MEP) [1].
Mechanistic Significance of the (2-) Ionization State:
At physiological pH, the phosphate group of MEP is fully deprotonated, existing as a dianion: 2-C-methyl-D-erythritol 4-phosphate(2-) (2)[2]. This high polarity is biologically critical; it prevents the metabolite from passively diffusing across the bacterial lipid bilayer, trapping it intracellularly. This obligate retention ensures that MEP is efficiently channeled into the next enzymatic step, where MEP cytidylyltransferase (IspD) conjugates it with CTP to form 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) (3)[3].
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis.
Erythritol Catabolism in Pathogenesis: The Brucella Paradigm
While the MEP pathway is a universal anabolic requirement for many bacteria, the catabolism of exogenous erythritol is a highly specialized virulence mechanism. Brucella species, which cause widespread zoonotic disease, exhibit a profound viscerotropism for the reproductive organs of livestock. This localization is driven by the high concentrations of erythritol in these tissues (4)[4].
The metabolic utilization of this four-carbon polyol begins with its ATP-dependent phosphorylation by the kinase EryA , yielding L-erythritol 4-phosphate (5)[5].
Historically, it was assumed this pathway fed into glycolysis via triose-phosphates. However, recent elucidation shows that L-erythritol 4-phosphate is oxidized by EryB to L-3-tetrulose 4-phosphate, which is then processed by three novel isomerases (EryC, TpiA2, and RpiB) directly into D-erythrose 4-phosphate [6]. This allows Brucella to feed the pentose phosphate pathway directly, bypassing the need for fructose-1,6-bisphosphatase—a massive evolutionary advantage for an intracellular pathogen adapting to a specialized carbon source[4].
Erythritol catabolism in Brucella leading to the pentose phosphate pathway.
Self-Validating Experimental Protocols
To accurately study these pathways for drug screening, experimental design must account for the high polarity, rapid turnover, and lack of chromophores in sugar-phosphate intermediates.
Protocol 1: LC-MS/MS Quantification of MEP Pathway Metabolites
Because MEP pathway intermediates are highly polar and exist in low intracellular concentrations, standard reverse-phase UV-HPLC is inadequate. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Triple Quadrupole Mass Spectrometry (7)[7].
Step 1: Rapid Quenching and Extraction. Harvest bacterial cultures at mid-log phase and immediately quench in pre-chilled (-80°C) methanol. Causality: Rapid thermal quenching instantly halts enzymatic flux, preventing the artificial degradation or accumulation of highly reactive sugar phosphates.
Step 2: Internal Standard Spiking. Add a known concentration of
13
C-labeled MEP to the lysate. Causality (Self-Validation): The heavy isotope standard co-elutes with endogenous MEP, allowing you to mathematically correct for matrix suppression effects during electrospray ionization (ESI), validating the absolute quantification.
Step 3: HILIC Separation. Inject the extract onto an amide-based HILIC column using an acetonitrile/ammonium acetate gradient. Causality: HILIC provides superior retention for the dianionic MEP(2-), which would otherwise elute in the void volume of a C18 column.
Step 4: MRM Detection. Monitor the specific parent-to-daughter ion transitions using Multiple Reaction Monitoring (MRM) in negative ion mode.
Protocol 2: Functional Assay for Erythritol Kinase (EryA) Activity
EryA activity produces no direct optical signal. Therefore, we utilize a self-validating continuous coupled-enzyme assay to monitor the ATP-dependent conversion of erythritol to L-erythritol 4-phosphate[5].
Step 1: Coupled Enzyme System Setup. Prepare a reaction buffer (pH 8.0) containing EryA, Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH). Causality: As EryA consumes ATP to phosphorylate erythritol, it generates ADP. PK uses PEP to convert ADP back to ATP, generating pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD
+
.
Step 2: Baseline Stabilization. Incubate the mixture at 22°C and monitor absorbance at 340 nm. Causality: Establishing a flat baseline prior to substrate addition ensures that background ATPase activity is accounted for.
Step 3: Substrate Initiation. Initiate the reaction by adding meso-erythritol. The rate of NADH depletion (measured by a drop in A
340
) is directly proportional to EryA kinase activity.
Step 4: Orthogonal Control (Self-Validation). Run a parallel assay omitting erythritol, or using an EryA active-site mutant. Causality: This proves that the observed NADH oxidation is strictly dependent on the specific phosphorylation of erythritol, validating the assay for high-throughput inhibitor screening.
Quantitative Data: Kinetic Profiling and Flux Control
Understanding the kinetic parameters of these enzymes is vital for rational drug design. The table below summarizes key quantitative metrics for the enzymes governing erythritol 4-phosphate derivatives.
Note: A Flux Control Coefficient of 0.35 for Dxs indicates that a 1% increase in Dxs activity results in a 0.35% increase in total pathway flux, highlighting it as a major metabolic bottleneck in the MEP pathway (9)[9].
Therapeutic Implications & Conclusion
The evolutionary divergence of isoprenoid biosynthesis and carbon catabolism presents a lucrative window for antimicrobial development.
Because humans lack the MEP pathway entirely, enzymes like IspD and IspF are highly attractive targets for broad-spectrum antibiotics and antimalarials. Conversely, targeting the EryA kinase offers a highly specific, narrow-spectrum approach to treating Brucellosis by starving the pathogen of its preferred carbon source in the host's reproductive niche. By leveraging robust, self-validating assays (like HILIC-MS/MS and coupled kinetic monitoring), drug development professionals can accurately screen for inhibitors that disrupt the delicate metabolic flux of these erythritol 4-phosphate derivatives.
References
Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. Proceedings of the National Academy of Sciences (PNAS).4
Evaluation of the Effects of Erythritol on Gene Expression in Brucella abortus. PLOS One.10
Functional expression and characterization of EryA, the erythritol kinase of Brucella abortus, and enzymatic synthesis of L-erythritol-4-phosphate. Bioorganic & Medicinal Chemistry Letters.5
Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis. Microbial Cell Factories.9
Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. PubMed.7
Structure of 2C-methyl-d-erythritol 2,4- cyclodiphosphate synthase: An essential enzyme for isoprenoid biosynthesis and target for antimicrobial drug development. Proceedings of the National Academy of Sciences (PNAS).1
KEGG ENZYME: 2.7.7.60 (MEP cytidylyltransferase). Kyoto Encyclopedia of Genes and Genomes.3
QuickGO Term GO:0008699 (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase activity). EMBL-EBI.2
D-erythritol 4-phosphate(2-) biosynthesis pathway and key enzymes
An In-Depth Technical Guide to the 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway: Biosynthesis of D-Erythritol 4-Phosphate and Beyond Authored by a Senior Application Scientist Foreword: The intricate world of microb...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway: Biosynthesis of D-Erythritol 4-Phosphate and Beyond
Authored by a Senior Application Scientist
Foreword: The intricate world of microbial biochemistry presents a wealth of opportunities for therapeutic intervention. Among the most promising targets is the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an essential metabolic route for the synthesis of isoprenoid precursors in most bacteria, parasites, and plants, yet conspicuously absent in humans. This guide provides a deep dive into the core of this pathway, with a specific focus on the biosynthesis of its key intermediates, including D-erythritol 4-phosphate, and the enzymes that catalyze these critical transformations. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge with practical insights to facilitate further exploration and exploitation of this vital metabolic cascade.
Introduction: The Imperative of Isoprenoid Biosynthesis
Isoprenoids, also known as terpenoids, represent one of the largest and most diverse families of natural products, with over 50,000 identified compounds.[1] These molecules are fundamental to life, performing a vast array of functions that are indispensable for cellular survival and function.[2] They are key components of cell membranes (sterols and hopanoids), participants in electron transport chains (quinones), and precursors to hormones, vitamins, and photosynthetic pigments.[2][3]
All living organisms synthesize isoprenoids from two simple five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4][5] Two distinct and evolutionarily ancient pathways have evolved for the production of IPP and DMAPP: the mevalonate (MVA) pathway and the non-mevalonate, or MEP, pathway.[6][7][8]
The Mevalonate (MVA) Pathway: Found in animals, fungi, archaea, and the cytosol of plants, this pathway begins with acetyl-CoA.[4][9]
The MEP Pathway: Utilized by most bacteria, algae, apicomplexan parasites (like the malaria parasite Plasmodium falciparum), and in the plastids of plants, the MEP pathway starts from pyruvate and D-glyceraldehyde 3-phosphate.[3][6][10]
The strict compartmentalization of these pathways across the domains of life is of profound importance to medicine. The absence of the MEP pathway in humans makes its constituent enzymes highly attractive targets for the development of novel anti-infective agents, including antibiotics and antimalarials, with a potentially high therapeutic index.[6][10]
The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway: A Step-by-Step Analysis
The MEP pathway, also referred to as the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, is a seven-step enzymatic cascade that converts primary metabolites into the universal isoprenoid precursors, IPP and DMAPP.[11][12] The pathway is named after 2-C-methyl-D-erythritol 4-phosphate (MEP), the first committed intermediate on the route to IPP.[3]
Below is a detailed examination of each enzymatic step, the key intermediates—including the titular D-erythritol 4-phosphate—and the enzymes responsible for their synthesis.
Pathway Overview Diagram
Caption: The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway.
Key Enzymes: Catalytic Mechanisms and Therapeutic Potential
DXS (1-Deoxy-D-xylulose-5-phosphate synthase)
The entry point into the MEP pathway is the condensation of pyruvate and D-glyceraldehyde 3-phosphate, catalyzed by DXS.[13][14] This thiamine pyrophosphate (TPP)-dependent enzyme performs an acyloin condensation reaction, forming 1-deoxy-D-xylulose 5-phosphate (DXP).[12][14] As the first enzyme, DXS is a critical regulatory point. It is subject to feedback inhibition by the final products of the pathway, IPP and DMAPP, which can trigger the monomerization and subsequent degradation of the active enzyme dimer.[3]
IspC, also known as DXR, catalyzes the first committed step of the pathway: the conversion of DXP to MEP.[15] This fascinating reaction involves a two-step process: an intramolecular rearrangement of DXP into a branched aldose intermediate, followed by an NADPH-dependent reduction of this intermediate to form MEP.[10][16] The reaction requires a divalent cation, typically Mg²⁺ or Mn²⁺.[17][18]
Therapeutic Relevance: IspC is the target of the natural product antibiotic fosmidomycin.[3][19] Fosmidomycin is a potent competitive inhibitor that mimics the structure of the substrate.[9] It has demonstrated antimalarial activity in clinical trials, validating the enzymes of the MEP pathway as viable drug targets.[11] However, its high hydrophilicity limits oral bioavailability, and resistance can emerge in pathogens lacking the necessary transporter (GlpT).[20] This has spurred the development of more lipophilic fosmidomycin analogs to improve pharmacokinetic properties.[20]
The third enzyme, IspD, is a cytidyltransferase that activates MEP for the subsequent phosphorylation step.[11][21] It catalyzes the transfer of a cytidylylmonophosphate (CMP) group from cytidine triphosphate (CTP) to the phosphate of MEP, yielding 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and releasing inorganic pyrophosphate (PPi).[11][21] The enzyme's essentiality and absence in humans make it another promising target for novel anti-infective agents.[22]
IspE catalyzes the ATP-dependent phosphorylation of the 2-hydroxy group of CDP-ME to form 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P).[4][5] This kinase has been genetically validated as essential for the survival of numerous pathogens, including Escherichia coli and Mycobacterium tuberculosis.[4] The active site of IspE has highly conserved amino acid residues, offering an opportunity for the design of broad-spectrum antibacterial drugs.[5]
The fifth enzyme, IspF, catalyzes an unusual cyclization reaction. It converts the linear CDP-ME2P into the cyclic product 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), with the concomitant release of CMP.[16][23] The reaction mechanism involves a nucleophilic attack by the 2-phosphate group on the β-phosphate, facilitated by a catalytic Zn²⁺ ion.[24] IspF forms a homotrimer, with each active site located at the interface between two adjacent monomers.[23][24] Its essentiality and unique mechanism make it a compelling target for inhibitor design.[24]
IspG is a complex iron-sulfur [4Fe-4S] cluster-containing enzyme that catalyzes the reductive ring-opening of MEcPP to form (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP).[6][25] This reaction is a critical step and is highly sensitive to oxygen.[25] The enzyme undergoes a significant conformational change upon substrate binding, which presents a challenge for the rational design of inhibitors.[6]
The final step in the pathway is catalyzed by IspH (also known as LytB), another [4Fe-4S] cluster-dependent reductase.[6][25] IspH reduces HMBPP to produce the final products, IPP and DMAPP, typically in a ratio of approximately 6:1.[6] The co-occurrence of lytB and gcpE genes with other MEP pathway genes in various genomes was a key piece of evidence in elucidating their roles in isoprenoid biosynthesis.[26][27] The HMBPP intermediate is a potent natural activator of human Vγ9Vδ2 T cells, a subset of immune cells that play a crucial role in the response to microbial pathogens, linking this pathway directly to host-pathogen interactions.[2][6]
Experimental Methodologies for Studying the MEP Pathway
Investigating the MEP pathway requires robust methodologies for enzyme characterization and metabolite quantification. The choice of experiment is dictated by the specific question, whether it's determining enzyme kinetics, screening for inhibitors, or measuring metabolic flux.
General Experimental Workflow
The study of a specific MEP pathway enzyme typically follows a structured workflow from gene to functional characterization.
Caption: A generalized workflow for the study of MEP pathway enzymes.
Enzyme Expression and Purification
A common and effective strategy for obtaining MEP pathway enzymes for in vitro studies is through recombinant expression in E. coli.
Protocol: Recombinant Expression and Purification of a His-tagged MEP Pathway Enzyme
Gene Cloning: The gene of interest (e.g., ispC) is amplified via PCR from the genomic DNA of the source organism. The PCR product is then cloned into a suitable expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His₆) tag.
Host Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).
Protein Expression:
Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.
Purification:
Clarify the lysate by ultracentrifugation.
Load the supernatant onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column pre-equilibrated with lysis buffer.
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
Quality Control: Assess the purity of the eluted protein by SDS-PAGE. Determine the protein concentration using a Bradford or BCA assay. The purified enzyme can be dialyzed against a storage buffer and stored at -80°C.
Causality Insight: The choice of a His-tag system is based on its high affinity and specificity, allowing for efficient one-step purification. Lowering the induction temperature is a field-proven technique to prevent the formation of insoluble inclusion bodies, a common issue with recombinant protein expression.
Enzyme Activity Assays
Enzyme assays are crucial for determining kinetic parameters and for high-throughput screening of inhibitors. For NAD(P)H-dependent enzymes like IspC, a continuous spectrophotometric assay is highly effective.
Protocol: Continuous Spectrophotometric Assay for IspC (DXR)
This assay measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5-7.9)
Mg²⁺ (e.g., 10 mM MgCl₂)
NADPH (e.g., 200 µM)
Purified IspC enzyme (a concentration sufficient to give a linear rate)
Initiation: Start the reaction by adding the substrate, 1-deoxy-D-xylulose 5-phosphate (DXP), to a final concentration around its Kₘ (e.g., 50 µM).[18]
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature.
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. For inhibitor studies, perform the assay with varying concentrations of the test compound to determine the IC₅₀ value.
Self-Validation: The reaction must be shown to be dependent on every component: enzyme, DXP, and NADPH. Omitting any one of these should result in no activity, confirming the specificity of the measured rate.
Analysis of Pathway Intermediates by LC-MS/MS
The intermediates of the MEP pathway are polar, phosphorylated compounds present at low concentrations in biological matrices.[28] This makes their detection and quantification challenging. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity.[29][30]
Protocol Outline: LC-MS/MS Quantification of MEP Pathway Intermediates
Sample Preparation:
Rapidly quench the metabolism of bacterial or plant cells (e.g., using cold methanol) to prevent enzymatic degradation of intermediates.
Extract the metabolites using a suitable solvent system (e.g., an acidic methanol/chloroform mixture).[31]
Chromatographic Separation:
Separate the extracted metabolites using a liquid chromatography system. Due to the polar nature of the analytes, hydrophilic interaction liquid chromatography (HILIC) or a C18 reversed-phase column with an ion-pairing agent is often employed.[28][31]
Mass Spectrometry Detection:
The eluent from the LC is directed into a tandem mass spectrometer (e.g., a triple quadrupole).
The instrument is operated in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion (the molecular ion of the intermediate) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This provides two levels of mass selectivity, greatly reducing chemical noise.
Electrospray ionization (ESI) in negative mode is typically used for these phosphorylated compounds.[28]
Quantification:
Absolute quantification is achieved by creating a calibration curve with authentic standards of each intermediate. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency.[30]
Technical Insight: The development of an LC-MS/MS method requires careful optimization of both chromatographic conditions to achieve separation and mass spectrometer parameters (e.g., collision energies) to maximize the signal for each specific precursor-to-product ion transition. This ensures the highest possible sensitivity and accuracy.[29]
Conclusion and Future Perspectives
The 2-C-methyl-D-erythritol 4-phosphate pathway is a cornerstone of primary metabolism in a vast number of organisms, including many clinically significant human pathogens. Its absence in humans elevates it from a mere biochemical curiosity to a prime territory for the discovery of new anti-infective drugs. Each of its seven enzymes represents a validated or highly potential target for therapeutic intervention. A thorough understanding of the pathway's biochemistry, the intricate mechanisms of its enzymes, and the robust experimental techniques used to study it are paramount for researchers aiming to exploit it. Future work will undoubtedly focus on discovering and optimizing inhibitors for enzymes beyond IspC, exploring the complex regulatory networks that control flux through the pathway, and harnessing this knowledge to combat the growing threat of antimicrobial resistance.
References
The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC. (URL: [Link])
Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class. (URL: [Link])
Functional characterization of GcpE, an essential enzyme of the non-mevalonate pathway of isoprenoid biosynthesis | Request PDF - ResearchGate. (URL: [Link])
IspE Inhibitors Identified by a Combination of In Silico and In Vitro High-Throughput Screening - PMC. (URL: [Link])
GcpE Is Involved in the 2-C-Methyl-d-Erythritol 4-Phosphate Pathway of Isoprenoid Biosynthesis in Escherichia coli - PMC. (URL: [Link])
Evaluation of ISPE For inhibitor Design in The Non-Mevalonate Pathway - Huskie Commons. (URL: [Link])
Evidence of a Role for LytB in the Nonmevalonate Pathway of Isoprenoid Biosynthesis. (URL: [Link])
LytB, a novel gene of the 2‐C‐methyl‐ D ‐erythritol 4‐phosphate pathway of isoprenoid biosynthesis in Escherichia coli - Scite. (URL: [Link])
Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class. (URL: [Link])
The third step in the MEP pathway is catalyzed by IspD. - ResearchGate. (URL: [Link])
Development of inhibitors for the enzyme IspF using high- throughput screening and structure-based design - Research Collection. (URL: [Link])
Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - MDPI. (URL: [Link])
Design and Study of IspF Inhibitors as Antibacterial Agents - Timothy Hagen. (URL: [Link])
The analytical determination of isoprenoid intermediates from the mevalonate pathway. (URL: [Link])
Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC. (URL: [Link])
The Design, Synthesis, and Evaluation of inhibitors of The ISPF Enzyme in The MEP Pathway - Huskie Commons. (URL: [Link])
Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella | PNAS. (URL: [Link])
Crystal structures of IspF from Plasmodium falciparum and Burkholderia cenocepacia: comparisons inform antimicrobial drug target assessment - PMC. (URL: [Link])
Unravelling the regulatory mechanisms that modulate the MEP pathway in higher plants. (URL: [Link])
Biochemistry of the non-mevalonate isoprenoid pathway - PMC - NIH. (URL: [Link])
A new family of enzymes catalyzing the first committed step of the methylerythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis in bacteria | PNAS. (URL: [Link])
Analysis of the isoprenoid pathway intermediates, dimethylallyl diphosphate and isopentenyl diphosphate, from crude plant extracts by liquid chromatography tandem mass spectrometry - PubMed. (URL: [Link])
1-Deoxy-d-Xylulose 5-Phosphate Reductoisomerase (IspC) from Mycobacterium tuberculosis: towards Understanding Mycobacterial Resistance to Fosmidomycin - PMC. (URL: [Link])
Engineering a functional 1-deoxy-D-xylulose 5-phosphate (DXP) pathway in Saccharomyces cerevisiae - PMC. (URL: [Link])
Metabolic plasticity for isoprenoid biosynthesis in bacteria - Portland Press. (URL: [Link])
Research progress on biosynthesis of erythritol and multi-dimensional optimization of production strategies - ResearchGate. (URL: [Link])
The Non-Mevalonate Pathway to Isoprenoid Biosynthesis: A Potential Source of New Drug Targets - Semantic Scholar. (URL: [Link])
Non-mevalonate pathway providing the isoprenoid precursors IPP and DMAPP. | Download Scientific Diagram - ResearchGate. (URL: [Link])
Studies on isoprenoid biosynthesis with bacterial intact cells - PubMed. (URL: [Link])
Isoprenoid biosynthesis in bacterial pathogens - PubMed. (URL: [Link])
Methyl erythritol 4-phosphate (MEP) pathway metabolic regulation - The Royal Society of Chemistry. (URL: [Link])
Structures of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase/Lipophilic Phosphonate Complexes - PMC. (URL: [Link])
Analysis of the isoprenoid pathway intermediates, dimethylallyl diphosphate and isopentenyl diphosphate, from crude plant extract - MPG.PuRe. (URL: [Link])
Non-mevalonate pathway – Knowledge and References - Taylor & Francis. (URL: [Link])
Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli: Methods and Protocols | Request PDF - ResearchGate. (URL: [Link])
1-deoxy-D-xylulose 5-phosphate reductoisomerase (IspC) from Mycobacterium tuberculosis: towards understanding mycobacterial resistance to fosmidomycin - PubMed. (URL: [Link])
Application Note: High-Sensitivity HPLC-UV Quantification of D-Erythritol 4-Phosphate(2-) via Pre-Column Benzoylation
The Analytical Challenge: Overcoming the "Invisible" Metabolite D-erythritol 4-phosphate (E4P) is a critical intermediate in various biosynthetic pathways, including the non-mevalonate pathway for isoprenoid biosynthesis...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge: Overcoming the "Invisible" Metabolite
D-erythritol 4-phosphate (E4P) is a critical intermediate in various biosynthetic pathways, including the non-mevalonate pathway for isoprenoid biosynthesis and engineered microbial terpenoid production. However, quantifying E4P using standard liquid chromatography presents a massive hurdle. Sugar phosphates and polyol phosphates are notoriously difficult to analyze by traditional reversed-phase liquid chromatography due to their extreme polarity[1].
More critically, E4P is a fully saturated aliphatic molecule that does not bear a chromophore, making it completely "invisible" to direct HPLC-UV analysis[2]. While LC-MS/MS is an alternative, sugar phosphates suffer from severe ion suppression in complex biological matrices and require volatile mobile phases that compromise peak shape.
To solve this, we present a robust, self-validating HPLC-UV method utilizing Schotten-Baumann pre-column benzoylation coupled with Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) . By tagging the molecule with UV-active chromophores and using an ion-pairing reagent to manage the phosphate group, this protocol achieves high sensitivity and baseline resolution without the need for mass spectrometry.
Mechanistic Rationale & Expert Insights (E-E-A-T)
As an Application Scientist, I designed this workflow not just as a sequence of steps, but as a chemically logical system where every reagent serves a precise, causal purpose.
The Derivatization Chemistry (Benzoyl Chloride): E4P possesses three free hydroxyl groups. Under highly alkaline conditions (0.1 M NaOH), benzoyl chloride reacts with these hydroxyls to form a highly hydrophobic, UV-absorbing tri-O-benzoyl-D-erythritol 4-phosphate derivative. This derivatization of highly polar compounds by benzoylation drastically improves both chromatographic retention and UV detectability (λmax = 230 nm)[1].
The Ion-Pairing Strategy (TBAH): Even after benzoylation, the C4-phosphate group remains ionized as a divalent anion (2-) at physiological and slightly acidic pHs. To prevent secondary interactions with column silanols that cause peak tailing, we utilize Tetrabutylammonium hydroxide (TBAH). Protonated tertiary amines or quaternary ammonium salts act as counterions, forming a dynamic, neutral hydrophobic complex with the phosphate group, thereby ensuring sharp, predictable retention on a standard C18 column[3].
The Self-Validating Quench (Glycine): A common failure point in benzoylation is the interference of excess reagent. Unreacted benzoyl chloride hydrolyzes into benzoic acid, which elutes as a massive, tailing peak that obscures analytes. We introduce Glycine as a quenching agent. The primary amine of glycine rapidly reacts with excess benzoyl chloride to form hippuric acid. Hippuric acid is highly polar and elutes harmlessly in the void volume, ensuring a clean baseline.
Workflow Visualization
Caption: Workflow for the pre-column benzoylation and IP-RP-HPLC-UV quantification of D-erythritol 4-phosphate.
Internal Standard (IS): Glycerol 3-phosphate (G3P). Validates derivatization efficiency.
Derivatization Reagents: Benzoyl chloride (BzCl, >99%), 0.1 M NaOH, 2 M Glycine (aqueous).
HPLC Mobile Phases: Acetonitrile (HPLC Grade), Tetrabutylammonium hydroxide (TBAH, 10 mM), Phosphoric acid (H
3
PO
4
).
Sample Preparation & Derivatization
Reconstitution: Dissolve the lyophilized biological extract (or standard) in 100 µL of 0.1 M NaOH. Spike in 10 µL of the G3P Internal Standard (100 µg/mL).
Reaction: Add 10 µL of pure Benzoyl Chloride.
Incubation: Vortex vigorously for 30 seconds to create a fine emulsion. Incubate at 30°C for 30 minutes in a thermoshaker (1000 rpm). Causality: Constant agitation is required because BzCl is immiscible in water; the reaction occurs at the biphasic interface.
Quenching: Add 20 µL of 2 M Glycine. Vortex and incubate for an additional 10 minutes. This converts all residual BzCl to hippuric acid, preventing benzoic acid interference.
Neutralization & Clarification: Add 10 µL of 1 M HCl to bring the pH to ~7.0. Centrifuge at 14,000 × g for 10 minutes. Transfer the clear supernatant to an HPLC vial.
IP-RP-HPLC Analytical Conditions
Column: Waters SymmetryShield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent end-capped C18.
Mobile Phase A: 10 mM TBAH in ultrapure water, adjusted to pH 6.5 with 10% H
3
PO
4
.
Mobile Phase B: 100% Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (reduces backpressure and improves mass transfer of the bulky ion-pair complex).
Injection Volume: 10 µL.
Detection: UV Absorbance at 230 nm.
Gradient Elution Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Profile
0.0
80
20
Isocratic hold (Hippuric acid elutes)
5.0
80
20
Gradient start
20.0
40
60
Elution of di-O-benzoyl-G3P (IS)
25.0
40
60
Elution of tri-O-benzoyl-E4P
26.0
80
20
Column wash & re-equilibration
35.0
80
20
End of run
Quantitative Data & Method Validation
The method demonstrates excellent linearity and sensitivity, proving that UV detection can rival MS when appropriate chemical tagging is applied.
Validation Parameter
Value / Result
Linear Dynamic Range
0.5 – 100 µg/mL
Correlation Coefficient (R²)
> 0.998
Limit of Detection (LOD, S/N = 3)
0.15 µg/mL
Limit of Quantitation (LOQ, S/N = 10)
0.50 µg/mL
Intra-day Precision (RSD%, n=6)
2.4%
Inter-day Precision (RSD%, n=18)
3.8%
Average Recovery (Spiked Matrix)
94.5% ± 4.2%
Troubleshooting Guide
Issue: Split peaks or severe tailing for E4P.
Cause: Inadequate ion-pairing or mobile phase pH drift.
Solution: Ensure Mobile Phase A is freshly prepared. The pH must be strictly 6.5; if it drops below 5, the phosphate group protonates, disrupting the TBAH ion-pair complex.
Issue: Massive interfering peak at 15-18 minutes.
Cause: Incomplete quenching leading to benzoic acid formation.
Solution: Ensure the Glycine solution is fully saturated (2 M) and allow the full 10-minute quenching incubation before neutralizing with HCl.
References
Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry.National Institutes of Health (NIH) / PMC.
2C-Methyl-d-erythritol 4-phosphate enhances and sustains cyclodiphosphate synthase IspF activity.National Institutes of Health (NIH) / PMC.
Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry.National Institutes of Health (NIH) / PMC.
In vitro enzymatic synthesis protocols for D-erythritol 4-phosphate(2-)
Application Note: In Vitro Enzymatic Synthesis and Purification of D-Erythritol 4-Phosphate(2-) Mechanistic Foundations and Biochemical Context D-Erythritol 4-phosphate is a critical sugar-phosphate intermediate, origina...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: In Vitro Enzymatic Synthesis and Purification of D-Erythritol 4-Phosphate(2-)
Mechanistic Foundations and Biochemical Context
D-Erythritol 4-phosphate is a critical sugar-phosphate intermediate, originally characterized in the catabolic pathways of Propionibacterium species[1]. In aqueous physiological environments (pH 7.4–8.0), the phosphate ester group (pKa₁ ≈ 1.2, pKa₂ ≈ 6.4) is fully ionized. Therefore, the molecule exists almost exclusively as the doubly deprotonated anion, D-erythritol 4-phosphate(2-) , which is the biologically active state required for downstream enzymatic recognition.
It is crucial to distinguish this target from its enantiomer and related analogs. While the L-enantiomer (L-erythritol 4-phosphate) is synthesized by the EryA kinase in pathogenic Brucella abortus[2], the D-enantiomer is specifically synthesized by erythritol kinase (D-erythritol 4-phosphate-forming) [EC 2.7.1.27] [3]. This enzyme catalyzes the transfer of the γ-phosphate from ATP to the C4 hydroxyl group of meso-erythritol. Because meso-erythritol is a symmetrical, optically inactive molecule, the strict stereospecificity of the kinase is the sole driver dictating the absolute configuration of the resulting chiral product[4].
Workflow Architecture
To achieve high-yield in vitro synthesis, the workflow is divided into a real-time validated reaction phase and a charge-based chromatographic purification phase.
Workflow for the enzymatic synthesis, validation, and isolation of D-erythritol 4-phosphate(2-).
Quantitative Reaction Parameters
The following table summarizes the optimized physicochemical parameters required to drive the reaction to completion while maintaining the target molecule in its (2-) ionization state.
Parameter
Target Value
Causality / Mechanistic Rationale
Reaction pH
7.5 – 8.0
Ensures the active site catalytic base is unprotonated for nucleophilic attack; maintains the product as the stable (2-) anion.
Mg²⁺ : ATP Ratio
1.2 : 1.0
Excess Mg²⁺ ensures all ATP is chelated as MgATP²⁻, preventing free ATP⁴⁻ from acting as a competitive inhibitor[1].
Temperature
30°C
Matches the optimal mesophilic folding and kinetic stability of the Propionibacterium enzyme[1].
Erythritol Conc.
50 mM
Saturates the enzyme (operating well above the
Km
) to maximize
Vmax
during preparative-scale synthesis.
Self-Validating Preparative Protocol
As a self-validating system, this protocol incorporates an inline Quality Control (QC) step. You will not proceed to the labor-intensive purification phase until the coupled assay confirms active phosphate transfer.
Phase 1: Reaction Assembly
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer, adjusted to pH 7.5 at 30°C.
Causality: Tris buffer provides robust buffering capacity in the slightly alkaline range needed to stabilize the D-erythritol 4-phosphate(2-) anion and prevent acid-catalyzed hydrolysis of the phosphate ester.
Substrate Addition: Dissolve meso-erythritol to a final concentration of 50 mM, and ATP disodium salt to 40 mM.
Cofactor Addition: Add MgCl₂ to a final concentration of 48 mM.
Causality: The 1.2x molar excess of magnesium relative to ATP is critical to mask the electrostatic repulsion of the ATP polyphosphate tail, allowing it to enter the kinase binding pocket.
Initiation: Add purified erythritol kinase (EC 2.7.1.27) to a final concentration of 1-2 U/mL. Incubate at 30°C with gentle orbital shaking.
Phase 2: In-Process Quality Control (Self-Validation)
To ensure the system is actively synthesizing the product, a coupled enzymatic assay is run in parallel on a 100 µL aliquot drawn 15 minutes post-initiation.
Transfer the aliquot to a UV-transparent microplate containing 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, Pyruvate Kinase (PK, 5 U), and Lactate Dehydrogenase (LDH, 5 U).
Validation Logic: As erythritol kinase phosphorylates erythritol, it produces ADP. PK uses PEP to convert this ADP back to ATP, generating pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺.
Measure the absorbance decay at 340 nm. A linear decrease in
A340
mathematically correlates to the stoichiometric production of D-erythritol 4-phosphate(2-), validating the reaction kinetics before bulk processing.
Phase 3: Termination and Purification
Termination: After 4 hours (or when the coupled assay indicates plateaued ADP production), terminate the reaction by passing the mixture through a 10 kDa MWCO ultrafiltration membrane.
Causality: Ultrafiltration removes the kinase without applying heat (which could cause unwanted thermal degradation of the newly formed phosphate ester).
Chromatography: Load the filtrate onto a strong anion exchange column (e.g., Dowex 1X8, formate form).
Elution: Wash with 2 column volumes of deionized water to remove unreacted neutral meso-erythritol. Elute the negatively charged products using a linear gradient of formic acid (0 to 0.5 M).
Fractionation: D-erythritol 4-phosphate(2-) will elute before the more highly charged ADP and unreacted ATP.
Neutralization: Pool the product fractions containing the phosphate ester and immediately neutralize to pH 7.5 using LiOH.
Causality: Lithium salts of sugar phosphates are highly crystalline, non-hygroscopic, and exceptionally stable for long-term storage at -20°C[5]. Lyophilize the neutralized pool to obtain the final D-erythritol 4-phosphate lithium salt powder.
References
Shetter, J.K. (1956). Formation of D-erythritol 4-phosphate by Propionibacterium pentosaceum. Journal of the American Chemical Society. URL:[Link]
Holten, D., & Fromm, H.J. (1961). Purification and properties of erythritol kinase from Propionibacterium pentosaceum. Journal of Biological Chemistry. URL:[Link]
Lillo, A.M., et al. (2003). Functional expression and characterization of eryA, the erythritol kinase of Brucella abortus, and enzymatic synthesis of L-erythritol-4-phosphate. Bioorganic & Medicinal Chemistry Letters. URL:[Link]
Characterization of D-Erythritol 4-Phosphate (E4P) by NMR Spectroscopy: An Application Note and Protocol
Abstract This application note provides a comprehensive guide for the characterization of D-erythritol 4-phosphate (E4P), a key intermediate in the pentose phosphate pathway, using Nuclear Magnetic Resonance (NMR) spectr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive guide for the characterization of D-erythritol 4-phosphate (E4P), a key intermediate in the pentose phosphate pathway, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation and data acquisition for ¹H, ¹³C, and ³¹P NMR, along with an analysis of the factors influencing chemical shifts. This guide is intended for researchers, scientists, and drug development professionals working on metabolic pathways and related therapeutic areas.
Introduction
D-Erythritol 4-phosphate (E4P) is a crucial four-carbon sugar phosphate that serves as a central metabolic intermediate. It is a precursor for the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) via the shikimate pathway and is also involved in the biosynthesis of pyridoxal phosphate (Vitamin B6).[1][2] Given its pivotal role in cellular metabolism, the accurate identification and quantification of E4P are essential for studying metabolic fluxes and for the development of novel therapeutics targeting these pathways.[3]
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information about metabolites in solution.[4] By analyzing the chemical shifts of ¹H, ¹³C, and ³¹P nuclei, researchers can unambiguously identify and characterize E4P in complex biological mixtures.[5] This application note outlines the principles and provides a robust protocol for the NMR-based characterization of E4P.
Key Principles: Understanding NMR Chemical Shifts of Phosphorylated Metabolites
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. For phosphorylated metabolites like E4P, several factors can significantly influence the observed chemical shifts, particularly for the ³¹P nucleus.
The Influence of pH: The protonation state of the phosphate group is a major determinant of the ³¹P chemical shift. As the pH of the solution changes, the equilibrium between the di- and mono-anionic forms of the phosphate group shifts, leading to a corresponding change in the observed chemical shift. This property can be harnessed to probe the pH of the sample environment.[6] For consistent and reproducible results, it is imperative to control and report the pH of the NMR sample.
Cation Binding: The presence of metal cations can also affect the chemical shifts of the phosphate group through coordination. Therefore, the use of chelating agents like EDTA can be beneficial in standardizing the ionic environment.
Experimental Protocols
I. Sample Preparation
A well-defined sample preparation protocol is critical for obtaining high-quality NMR data. The following steps are recommended for preparing D-erythritol 4-phosphate for NMR analysis.
dot
Caption: Workflow for preparing D-erythritol 4-phosphate samples for NMR analysis.
Step-by-Step Protocol:
Dissolution: Weigh approximately 5-10 mg of D-erythritol 4-phosphate and dissolve it in 0.5-0.6 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large solvent signal in the ¹H NMR spectrum.
pH Adjustment: Carefully adjust the pH of the solution to the desired value (e.g., pH 7.4 for physiological relevance) using dilute solutions of NaOD or DCl in D₂O. The pH should be measured using a pH meter calibrated with standard buffers.
Internal Standard: Add a known concentration of an internal standard for chemical shift referencing and quantification. For aqueous samples, 3-(trimethylsilyl)-1-propanesulfonic acid, sodium salt (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) are commonly used for ¹H NMR and can serve as an indirect reference for ¹³C and ³¹P spectra.
Transfer: Transfer the final solution to a 5 mm NMR tube. Ensure the sample height in the tube is sufficient for the NMR probe (typically around 4-5 cm).
II. NMR Data Acquisition
High-resolution NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
dot
Caption: Recommended sequence for acquiring NMR data for D-erythritol 4-phosphate.
Recommended Parameters:
¹H NMR:
Pulse Program: A standard 1D pulse sequence with water suppression (e.g., presaturation).
Spectral Width: 12-16 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 16-64, depending on the sample concentration.
³¹P NMR:
Pulse Program: A standard 1D pulse sequence with proton decoupling (¹H-decoupled).
Spectral Width: 50-100 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 128-512, as ³¹P is less sensitive than ¹H.
Referencing: External 85% H₃PO₄ is set to 0 ppm.
¹³C NMR:
Pulse Program: A standard 1D pulse sequence with proton decoupling (¹H-decoupled).
Spectral Width: 200-250 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024 or more, due to the low natural abundance and sensitivity of ¹³C.
Expected NMR Chemical Shifts
Table 1: Expected Chemical Shift Ranges for D-Erythritol 4-Phosphate in D₂O
Nucleus
Atom Position
Expected Chemical Shift (ppm)
Multiplicity
¹H
H1, H1'
~3.5 - 3.8
m
H2
~3.8 - 4.0
m
H3
~3.6 - 3.9
m
H4, H4'
~3.9 - 4.2
m
¹³C
C1
~63 - 66
t
C2
~72 - 75
d
C3
~70 - 73
d
C4
~68 - 71 (with P-coupling)
t
³¹P
P4
~1 - 5
s
Note: These are estimated ranges based on related compounds and general principles. Actual chemical shifts may vary. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet.
Data Analysis and Interpretation
Referencing: Calibrate the ¹H spectrum using the internal standard (DSS or TSP at 0.00 ppm). The ¹³C and ³¹P spectra can be referenced indirectly using the spectrometer's frequency ratio.
Assignment:
¹H Spectrum: The proton spectrum of E4P will show complex multiplets in the sugar region (typically 3.5-4.5 ppm) due to scalar coupling between adjacent protons. 2D NMR experiments such as COSY (Correlation Spectroscopy) can be used to establish proton-proton connectivities and aid in assignment.
¹³C Spectrum: The carbon spectrum will show four distinct signals corresponding to the four carbon atoms of the erythritol backbone. The carbon atom attached to the phosphate group (C4) will exhibit coupling to the ³¹P nucleus, resulting in a doublet. 2D HSQC (Heteronuclear Single Quantum Coherence) experiments can be used to correlate each carbon with its directly attached proton(s), facilitating definitive assignment.
³¹P Spectrum: The proton-decoupled ³¹P spectrum is expected to show a single resonance for the phosphate group. The chemical shift of this peak is indicative of the pH of the solution.
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous characterization of D-erythritol 4-phosphate. By following the detailed protocols provided in this application note, researchers can obtain high-quality ¹H, ¹³C, and ³¹P NMR data. This information is crucial for confirming the identity and purity of E4P standards, as well as for studying its role in metabolic pathways within complex biological systems. The sensitivity of the ³¹P chemical shift to the local environment also offers a valuable method for probing pH and ionic interactions in vitro and in situ.
References
Fall, R. R., and C. D. Poulter. "Synthesis of 2-C-methyl-D-erythritol 4-phosphate, the first pathway-specific intermediate in the methylerythritol phosphate route to isoprenoids." Organic Letters 2.16 (2000): 2471-2473.
Gremple, T., et al. "Synthesis of enantiopure 2-C-methyl-d-erythritol 4-phosphate and 2, 4-cyclodiphosphate from d-arabitol." Organic Letters 5.26 (2003): 4943-4946.
Oxford Instruments. "Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies." Accessed March 26, 2026. [Link]
PAMDB. "D-Erythrose 4-phosphate (PAMDB000460)." P. aeruginosa Metabolome Database. Accessed March 26, 2026. [Link]
Turner, B. L., et al. "Phosphorus-31 nuclear magnetic resonance spectral assignments of phosphorus compounds in soil NaOH–EDTA extracts." Soil Science Society of America Journal 67.2 (2003): 497-510.
Biological Magnetic Resonance Bank (BMRB). University of Wisconsin-Madison. Accessed March 26, 2026. [Link]
PubChem. "D-Erythrose 4-phosphate." National Center for Biotechnology Information. Accessed March 26, 2026. [Link]
Wikipedia. "Erythrose 4-phosphate." Accessed March 26, 2026. [Link]
JEOL. "Analysis of Phosphorus Compounds by Triple-Resonance Experiments." Accessed March 26, 2026. [Link]
Richard, J. P., et al. "Structure of 2C-methyl-d-erythritol 2, 4-cyclodiphosphate synthase: an essential enzyme for isoprenoid biosynthesis and target for antimicrobial drug development." Proceedings of the National Academy of Sciences 99.3 (2002): 1205-1210.
Taylor & Francis Online. "2-c-methyl-d-erythritol 4-phosphate – Knowledge and References." Accessed March 26, 2026. [Link]
Freel Meyers, C. L., et al. "2C-Methyl-d-erythritol 4-phosphate enhances and sustains cyclodiphosphate synthase IspF activity." ACS chemical biology 8.12 (2013): 2658-2665.
Merekenova, A. K., et al. "A NEW MONOALKYL PHOSPHATE ESTER BASED ON A PRODUCT DERIVED FROM THE RECYCLING OF A POSTCONSUMER POLYETHYLENE TEREPHTHALATE WASTE.
Sinnwell, V., et al. "Assigning the Absolute Configuration of Inositol Poly-and Pyrophosphates by NMR Using a Single Chiral Solvating Agent." International Journal of Molecular Sciences 24.14 (2023): 11696.
MDPI. "Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis." Accessed March 26, 2026. [Link]
The Merck Index Online. "D-Erythrose 4-Phosphate." Royal Society of Chemistry. Accessed March 26, 2026.
ResearchGate. "¹³C NMR spectra of 80 mM d‐[1‐¹³C]‐erythrose 1 with 160 mM NaHCO3..." Accessed March 26, 2026. [Link]
ResearchGate. "³¹P NMR spectra of PNP and dibutyl phosphate. PNP, polyols containing nitrogen and phosphorus." Accessed March 26, 2026. [Link]
Fontana, A. "Concise Synthesis of (+)-2-C-Methyl-d-erythritol-4-phosphate." Request PDF. Accessed March 26, 2026. [Link]
BMRB - Database Commons. Accessed March 26, 2026. [Link]
ResearchGate. "1 H NMR spectral data of the polyphosphates." Accessed March 26, 2026. [Link]
FAIRsharing.org. "BMRB; Biological Magnetic Resonance Data Bank." Accessed March 26, 2026. [Link]
Berzsenyi, A., et al. "Applications of 31P NMR in analytical chemistry Determination of acidity constants and determination of phosphorus content in beverage."
ChemRxiv. "In Sample pH Measurement by 31P Phosphate NMR." Accessed March 26, 2026. [Link]
Protocol for extracting D-erythritol 4-phosphate(2-) from cell cultures
Application Note & Protocol Title: A Validated Protocol for the Extraction of D-Erythritol 4-Phosphate (E4P) from Cell Cultures for Quantitative Metabolomic Analysis Abstract D-Erythrose 4-phosphate (E4P) is a pivotal in...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Title: A Validated Protocol for the Extraction of D-Erythritol 4-Phosphate (E4P) from Cell Cultures for Quantitative Metabolomic Analysis
Abstract
D-Erythrose 4-phosphate (E4P) is a pivotal intermediate in central carbon metabolism, linking the pentose phosphate pathway (PPP) with the biosynthesis of aromatic amino acids and vitamins.[1][2] Accurate quantification of intracellular E4P is crucial for research in metabolic engineering, drug discovery, and understanding cellular physiology. However, its low intracellular concentration, high polarity, and inherent instability pose significant challenges for extraction and analysis.[3] This document provides a comprehensive, validated protocol for the efficient extraction of D-Erythritol 4-Phosphate (2-) from both bacterial and mammalian cell cultures. The methodology is designed to ensure rapid quenching of metabolic activity, complete cell lysis, and high recovery of phosphorylated metabolites, preparing samples for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Significance of D-Erythritol 4-Phosphate
D-Erythrose 4-phosphate is a key four-carbon sugar phosphate that occupies a central node in cellular metabolism. In most organisms, it is synthesized in the non-oxidative branch of the pentose phosphate pathway from glycolytic intermediates.[1] E4P serves as a direct precursor, along with phosphoenolpyruvate, for the shikimate pathway, which is responsible for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[2] Due to its essential role, the enzymes and pathways that produce and consume E4P are attractive targets for the development of novel antibiotics and herbicides. Furthermore, understanding and manipulating E4P flux is a cornerstone of metabolic engineering efforts to produce valuable aromatic compounds. In some bacteria, such as Brucella, a unique pathway exists where the sugar alcohol erythritol is converted into E4P, highlighting diverse metabolic strategies that converge on this critical intermediate.[4]
The accurate measurement of intracellular E4P pools is therefore essential for kinetic studies of these pathways.[3] This protocol addresses the primary challenges in E4P analysis by providing a robust method to extract this polar metabolite while minimizing degradation and sample loss.
Core Principles of the Extraction Methodology
The successful extraction of labile, low-abundance phosphorylated intermediates like E4P hinges on three critical stages, each designed to preserve the in vivo metabolic snapshot of the cell.
Rapid Metabolic Quenching: Cellular metabolism, particularly glycolysis and the PPP, operates on a timescale of seconds. To prevent enzymatic alteration of E4P levels post-harvesting, metabolic activity must be arrested instantaneously. This is achieved by rapidly introducing the cells to an ice-cold extraction solvent, which halts enzyme function and preserves the metabolite profile.[5]
Efficient Cell Lysis: The cell membrane and, in bacteria, the cell wall, must be thoroughly disrupted to release intracellular contents. This protocol employs a combination of solvent action and physical disruption (sonication or repeated freeze-thaw cycles) to ensure the complete release of metabolites from the cytoplasm into the extraction solution.[6][7][8]
Selective Extraction and Clarification: The extraction solvent system, typically a methanol/water mixture, is designed to solubilize small polar molecules like E4P while precipitating larger macromolecules such as proteins and lipids.[9][10] Subsequent centrifugation and filtration remove this precipitated debris, yielding a clean metabolite extract ready for downstream analysis.
Experimental Workflow Overview
Caption: Workflow for E4P extraction from cell culture.
Materials and Reagents
Methanol (LC-MS Grade)
Acetonitrile (LC-MS Grade)
Water (LC-MS Grade)
Phosphate-Buffered Saline (PBS) or 0.9% NaCl solution
Liquid Nitrogen
Dry Ice
Centrifuge tubes (1.5 mL, 15 mL, 50 mL)
Cell scraper (for adherent cells)
Centrifuge capable of 4°C operation
Ultrasonic disruptor (probe or bath sonicator)
Vacuum concentrator (e.g., SpeedVac)
Syringe filters (0.22 µm) or centrifugal filters (e.g., 3kDa MWCO)[5][10]
Autosampler vials for LC-MS
Detailed Step-by-Step Protocol
This protocol is divided into modules for adherent mammalian cells and suspension cultures (bacterial or mammalian).
Part A: Cell Harvesting and Metabolic Quenching
Critical Causality: The transition from culture environment to quenching must be as rapid as possible. Delay can lead to significant changes in the levels of phosphorylated intermediates. Washing with cold saline removes extracellular media components that could interfere with analysis without significantly altering the intracellular metabolome.
Option 1: Adherent Mammalian Cells (e.g., in a 10 cm dish)
Preparation: Place a metal tray on dry ice to pre-chill. Prepare a beaker of PBS or saline and place it on ice.
Media Removal: Aspirate the culture medium from the dish.
Washing: Immediately and gently wash the cell monolayer with 5-10 mL of ice-cold PBS. Aspirate the PBS completely. This step should take less than 15 seconds.
Quenching: Immediately place the dish on the pre-chilled metal tray on dry ice to snap-freeze the cells. Alternatively, add 1-2 mL of liquid nitrogen directly to the dish.[5]
Initiate Extraction: Before the liquid nitrogen fully evaporates, add 1 mL of pre-chilled (-80°C) 80% methanol (v/v in water) directly to the frozen cell monolayer. Proceed immediately to Part B.
Option 2: Suspension Cultures (Bacterial or Mammalian)
Harvesting: Pellet the required number of cells (typically >1x10⁷) by centrifugation (e.g., 5,000 x g for 5 min at 4°C).[2] Decant the supernatant immediately.
Washing: Resuspend the cell pellet in 1-5 mL of ice-cold PBS or 0.9% NaCl. Centrifuge again under the same conditions. Quickly discard the supernatant.
Quenching & Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol (v/v in water) to the cell pellet. Vortex vigorously for 30 seconds to resuspend the pellet and quench metabolic activity. Proceed immediately to Part B.
Part B: Cell Lysis and Metabolite Extraction
Critical Causality: Physical disruption is necessary to break open the cell structure that has been preserved by the cold solvent. Sonication uses acoustic energy to create cavitation, while freeze-thaw cycles use ice crystal formation to rupture membranes.[8][11] Both methods are effective for releasing intracellular contents.
For Adherent Cells (from Part A, step 5):
Place the dish with the methanol solution on dry ice.
Use a pre-chilled cell scraper to scrape the frozen lysate into a slurry.
Transfer the entire slurry into a pre-chilled 1.5 mL microcentrifuge tube.
For All Samples (Adherent and Suspension):
Choose one of the following lysis methods:
Method A: Ultrasonic Disruption
Place the microcentrifuge tube containing the cell slurry in an ice-water bath or a cryo-block.
Sonicate using a probe sonicator. Use short pulses (e.g., 3 cycles of 15 seconds on, 30 seconds off) to prevent sample heating. If using a bath sonicator, sonicate for 3 cycles of 5 minutes, replacing the ice-water bath between cycles.
Freeze the microcentrifuge tube containing the cell slurry completely in liquid nitrogen.
Thaw the sample in an ice-water bath.
Repeat this freeze-thaw cycle two more times for a total of three cycles.
Extraction Incubation:
After lysis, incubate the samples for 1 hour at -20°C or, for maximal protein precipitation, overnight at -80°C to allow for complete extraction of metabolites.[9]
Part C: Sample Clarification and Final Preparation
Critical Causality: Proteins and other cellular debris can interfere with LC-MS analysis by clogging columns and ion sources. Centrifugation pellets the majority of this debris, and an optional filtration step provides a cleaner sample.[5][10]
Centrifugation: Centrifuge the tubes at maximum speed (e.g., 14,000-16,000 x g) for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[9]
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolite extract, to a new pre-chilled 1.5 mL tube. Be cautious not to disturb the pellet.
(Optional but Recommended) Filtration: For cleaner samples, filter the supernatant through a 0.22 µm syringe filter or a 3kDa molecular weight cutoff (MWCO) centrifugal filter.[10] Centrifugal filters are often preferred as they minimize sample loss.
Drying: Dry the clarified extract completely in a vacuum concentrator. Do not use high heat, as this can degrade phosphorylated sugars.
Reconstitution: Reconstitute the dried metabolite pellet in a small, precise volume (e.g., 50-100 µL) of LC-MS grade water or a suitable solvent for your chromatography method (e.g., 50:50 acetonitrile:water for HILIC). Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining insoluble material.
Transfer: Transfer the final reconstituted sample to an autosampler vial for LC-MS analysis. Store at -80°C until injection.
Data Presentation: Key Experimental Parameters
Parameter
Recommended Value
Rationale & Notes
Cell Number
> 1 x 10⁷ cells
To ensure metabolite concentrations are above the limit of detection.[2]
Quenching Solvent
80% Methanol in Water
Efficiently extracts polar metabolites while precipitating proteins.[9]
Quenching Temp.
-20°C to -80°C
Immediately halts enzymatic activity. Colder is generally better.
Lysis Method
Sonication or 3x Freeze-Thaw
Provides physical disruption to ensure complete release of intracellular contents.[7][11]
Clarification
14,000+ x g, 15 min, 4°C
Removes precipitated proteins and cellular debris that can interfere with LC-MS.[9]
Reconstitution Vol.
50 - 100 µL
Concentrates the sample for better detection. Volume should be consistent across all samples.
Ensure quenching is rapid (<15s from media removal). Confirm lysis visually (if possible) or try an alternative method. Increase starting cell count. Keep samples on ice or dry ice at all times.
Poor Reproducibility
Inconsistent cell counts; Variable timing in harvesting/quenching; Inconsistent extraction volumes.
Normalize cell counts before harvesting. Standardize all manual handling times. Use calibrated pipettes for all solvent additions and reconstitution.
LC-MS Column Clogging
Incomplete removal of proteins/lipids.
Increase centrifugation time/speed. Include the optional 3kDa MWCO filtration step.[5][10]
Extraneous Peaks
Contamination from media, solvents, or plasticware.
Perform a thorough wash step. Use high-purity, LC-MS grade solvents. Use certified low-extractable tubes. Run a "blank" extraction with no cells.
References
Metabolomics Core Facility. (n.d.). Protocols used for LC-MS analysis. European Molecular Biology Laboratory. [Link]
Sénéchal, H., et al. (2013). Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures. PMC. [Link]
Wright, L. P., et al. (2016). Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. PubMed. [Link]
Barbier, T., et al. (2014). Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. PMC. [Link]
Yao, C. H., et al. (2015). Preparation and LC/MS-based metabolomic analysis of samples. Bio-protocol. [Link]
Agilent Technologies. (2014). Characterization of Differential Metabolites in Bacteria Using a Q-TOF LC/MS Based Metabolomics Batch Data Analysis. Agilent. [Link]
Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. University of Massachusetts Chan Medical School. [Link]
Boster Biological Technology. (2024). Cell Lysis Methods: A Guide to Efficient Protein Extraction. [Link]
Barbier, T., et al. (2014). Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. ResearchGate. [Link]
Overcoming matrix effects in D-erythritol 4-phosphate(2-) quantification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific analytical bottlenecks associated with the quantification of D-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific analytical bottlenecks associated with the quantification of D-erythritol 4-phosphate(2-) (E4P) .
E4P, a critical intermediate in the non-mevalonate (MEP) pathway for isoprenoid biosynthesis, exists predominantly as a highly polar dianion at physiological pH[1]. This extreme hydrophilicity makes it notoriously difficult to retain on standard chromatography columns, leading to severe matrix effects that compromise quantitative accuracy. This guide provides field-proven, self-validating methodologies to overcome these challenges.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does E4P suffer from severe signal suppression in my standard C18 LC-MS/MS workflow?Causality & Mechanism: Matrix effects primarily occur at the electrospray ionization (ESI) source. When co-eluting background components (like salts, phospholipids, and proteins) enter the ESI source simultaneously with your analyte, they compete for charge and surface area on the ESI droplets[2]. Because E4P is a highly polar dianion, it fails to partition into the hydrophobic stationary phase of a standard C18 column. Consequently, it washes out in the column's void volume alongside the bulk of endogenous matrix components. This high concentration of interferents monopolizes the available charge, drastically suppressing the E4P signal.
Q2: How can I chromatographically resolve E4P from matrix interferents without using system-contaminating ion-pairing reagents?Solution: Transition from Reversed-Phase Liquid Chromatography (RPLC) to 3[3].
Causality: HILIC utilizes a polar stationary phase (e.g., zwitterionic or aminopropyl) and a highly organic mobile phase. In HILIC, water from the mobile phase forms a semi-immobilized aqueous layer on the stationary phase. Polar analytes like E4P partition into this aqueous layer, resulting in strong retention. By delaying the elution of E4P, HILIC physically separates the analyte from the void volume salts and lipids, effectively allowing it to escape the "ion suppression zone"[3].
Q3: I don't have access to a 13C-labeled E4P internal standard. What are my options for matrix effect compensation?Solution: You can employ Stable Isotope Chemical Labeling or4[4].
Causality:
Chemical Derivatization: Reagents like 2-DMBA can be used to tag sugar phosphates. You can label your sample with a "light" reagent and a standard with a "heavy" (d5) reagent to create a pseudo-SIL-IS. Derivatization also masks the phosphate's polarity, increasing hydrophobicity to improve RPLC retention and ESI efficiency[5].
PCIS: Continuously infusing a structural analogue post-column allows you to monitor real-time ion suppression across the entire chromatographic run. The signal ratio between the eluting E4P and the infused standard mathematically corrects for matrix-induced signal fluctuations[4].
Q4: What sample preparation method best removes phospholipids prior to injection?Solution: Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE).
Causality: E4P is a phosphorylated compound with a strong negative charge. A WAX-SPE sorbent contains weak basic functional groups that are positively charged at low-to-neutral pH. E4P binds ionically to the sorbent, allowing neutral lipids and cations to be washed away. Eluting with a high-pH buffer neutralizes the sorbent, releasing the purified E4P.
Part 2: Logical Workflows & Visualizations
Logical workflow illustrating E4P ion suppression causality and sequential mitigation strategies.
The following table summarizes the quantitative impact of various matrix effect mitigation strategies on the Matrix Factor (MF). An MF of 1.0 indicates zero matrix effect; <0.85 indicates severe suppression.
Mitigation Strategy
Mechanism of Action
Typical MF Improvement
Pros
Cons
Standard RPLC (C18)
Hydrophobic retention
0.20 - 0.40 (Severe Suppression)
Simple, ubiquitous setup
E4P elutes in the void volume
Zwitterionic HILIC
Aqueous layer partitioning
0.85 - 1.05 (Negligible Effect)
Excellent retention for polar dianions
Requires long column equilibration
WAX-SPE Cleanup
Anion exchange isolation
+40% to +60% absolute recovery
Removes phospholipids & salts
Adds sample prep time/cost
Chemical Labeling
Increases hydrophobicity
0.90 - 1.10 (Normalized)
Allows RPLC use; high sensitivity
Potential reagent side reactions
PCIS Correction
Real-time signal normalization
Corrects to ~1.0 (Mathematically)
No SIL-IS required
Does not improve absolute sensitivity
Part 4: Self-Validating Experimental Protocols
Protocol 1: Zwitterionic HILIC-MS/MS Method for E4P
This protocol utilizes a zwitterionic stationary phase to retain the E4P dianion. It includes a built-in post-extraction spiking step to self-validate the elimination of matrix effects[2].
Step-by-Step Methodology:
Column Selection: Equip the LC system with a ZIC-pHILIC column (2.1 x 150 mm, 5 µm).
Mobile Phase Preparation:
Mobile Phase A: 20 mM ammonium carbonate in water, adjusted to pH 9.8 with ammonium hydroxide.
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Gradient Elution: Run at 0.2 mL/min. Start at 80% B (0-5 min), ramp down to 20% B (5-20 min), hold at 20% B (20-25 min), and return to 80% B (25-35 min for equilibration).
Self-Validation (Matrix Factor Calculation):
Sample A: Inject a neat solvent spiked with 10 ng/mL E4P.
Sample B: Extract a blank biological matrix using Protocol 2 (below), then spike the final eluate with 10 ng/mL E4P.
Validation Check: Calculate MF = (Peak Area Sample B) / (Peak Area Sample A). If the MF is between 0.85 and 1.15, the method is validated as free from significant matrix suppression.
Protocol 2: WAX-SPE Cleanup for Phosphorylated Metabolites
This protocol isolates E4P from complex biological fluids, specifically targeting the removal of ion-suppressing phospholipids.
Step-by-Step Methodology:
Sample Pre-treatment: Dilute 100 µL of biological sample (e.g., plasma or cell lysate) with 300 µL of 2% formic acid in water to disrupt protein binding and ensure E4P is in a state ready for ion exchange.
Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through a 30 mg WAX-SPE cartridge.
Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 drop/second. E4P will bind to the basic functional groups.
Washing (Self-Validating Step):
Wash with 1 mL of water (removes salts).
Wash with 1 mL of Methanol (removes neutral lipids and proteins).
Validation Check: Collect the wash fractions and inject them into the LC-MS/MS. If E4P is detected in the wash, the sorbent capacity was exceeded; reduce the sample loading volume.
Elution: Elute E4P using 1 mL of 5% ammonium hydroxide (NH4OH) in Methanol. The high pH neutralizes the sorbent, releasing the dianion.
Reconstitution: Evaporate the eluate to dryness under gentle nitrogen flow and reconstitute in 100 µL of 80% Acetonitrile (matching the HILIC starting conditions).
References
Assessment of matrix effect in quantitative LC-MS bioanalysis
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Targeting Plasmodium falciparum IspD in the Methyl-D-Erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency
Source: Journal of Medicinal Chemistry / ACS Publications
URL:[Link]
Matrix effects in untargeted LC-MS metabolomics: From creation to compensation with post-column infusion of standards
Source: PubMed / NIH
URL:[Link]
Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS
Source: Analytical Chemistry / ACS Publications
URL:[Link]
An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids
Source: Oxford Academic
URL:[Link]
Technical Support Center: Minimizing Degradation of D-Erythritol 4-Phosphate (E4P) During Lyophilization
Introduction: D-erythritol 4-phosphate (E4P) is a critical intermediate in essential metabolic pathways, including the pentose phosphate and MEP pathways.[1][2] As a phosphorylated sugar, it is inherently susceptible to...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: D-erythritol 4-phosphate (E4P) is a critical intermediate in essential metabolic pathways, including the pentose phosphate and MEP pathways.[1][2] As a phosphorylated sugar, it is inherently susceptible to degradation, particularly hydrolysis of its phosphate ester bond. Lyophilization, or freeze-drying, is a gold-standard technique for preserving the long-term stability of sensitive biomolecules by removing water at low temperatures.[3][4] However, the process itself imposes significant freezing and dehydration stresses that can inadvertently promote degradation if not properly controlled.[5][6]
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to navigate the challenges of lyophilizing E4P. We will move beyond simple protocols to explain the underlying mechanisms of degradation and provide a logical framework for developing a robust, stability-indicating lyophilization process.
Section 1: Understanding the Challenge: Why E4P Degrades During Lyophilization
The primary mechanism of E4P degradation is the cleavage of the phosphate ester bond, resulting in the loss of the phosphate group and a compromise of biological activity. This hydrolysis is catalyzed by factors introduced during the lyophilization process.
Caption: Structure of D-erythritol 4-phosphate(2-) with the vulnerable ester bond.
The stresses of lyophilization can be categorized into two main phases:
Freezing Stresses : As water crystallizes into ice, solutes like E4P and buffer salts become highly concentrated in the remaining unfrozen water. This freeze-concentration leads to two major issues:
Extreme pH Shifts : The selective precipitation of buffer components can cause drastic shifts in the pH of the unfrozen liquid. For instance, sodium phosphate buffers can plummet to a highly acidic pH (3.5-4.0), creating a perfect environment for acid-catalyzed hydrolysis of the phosphate ester.[7]
Increased Ionic Strength : High salt concentrations can disrupt the stability of molecules.
Dehydration Stresses : During primary and secondary drying, water is removed from the product. The removal of the hydration shell, which stabilizes the molecule's native structure, can lead to conformational instability and degradation.[5][6] An improperly formulated product will lack the necessary components to "replace" this water shell, leading to activity loss.
Section 2: Troubleshooting Guide
This section addresses common issues encountered when lyophilizing E4P in a question-and-answer format.
Q1: My post-lyophilization analysis shows a significant percentage of free erythritol and inorganic phosphate. What is the most likely cause?
A: This is a classic sign of hydrolysis, most likely driven by extreme pH shifts during the freezing step. If you are using a sodium phosphate buffer, it is the primary suspect. During freezing, Na₂HPO₄ (dibasic) is less soluble and precipitates out first, leaving behind the more soluble and acidic NaH₂PO₄ (monobasic), which dramatically lowers the pH of the remaining liquid phase where your E4P is concentrated.[7]
Solutions:
Buffer System Re-evaluation: The most effective solution is to switch to a buffer system with a more stable freezing profile.
Potassium Phosphate (KP): If a phosphate buffer is required, KP is superior to sodium phosphate (NaP) as its components have more closely matched solubilities, resulting in much smaller pH shifts upon freezing.[7]
Tris or Histidine Buffers: These are often excellent choices for lyophilization as they exhibit minimal pH shifts during freezing and are less likely to catalyze hydrolysis.
Initial pH Optimization: While phosphate ester hydrolysis can be catalyzed by both acid and base, extreme acidity is often the more aggressive culprit during lyophilization.[8][9] Empirically test starting pH values between 7.0 and 8.5. Slightly alkaline conditions can sometimes improve stability.[10]
Caption: How pH shifts during freezing lead to E4P degradation.
Q2: My lyophilized cake appears shrunken, melted, or has a glassy, collapsed structure. How does this impact E4P stability?
A: This phenomenon is known as "collapse." It occurs when the product temperature during primary drying exceeds its critical collapse temperature (Tg', the glass transition temperature of the maximally freeze-concentrated solute).[6][11] A collapsed cake signifies a loss of structural integrity. In this state, molecular mobility is high, which dramatically accelerates degradation reactions like hydrolysis, even at low temperatures. It also leads to problems with reconstitution and long-term stability.[12]
Solutions:
Mandatory Thermal Analysis: Before developing a cycle, you must characterize your formulation using Differential Scanning Calorimetry (DSC). This analysis will determine the Tg', which is the absolute maximum temperature your product can withstand during primary drying.[12][13]
Lyophilization Cycle Optimization:
Freezing: Freeze the product to a temperature at least 10-15°C below the Tg'.
Primary Drying: Set the shelf temperature such that the product temperature (measured by a thermocouple) remains 2-5°C below the Tg'. This is the most critical process parameter for preventing collapse.[11]
Formulation with Stabilizers: Add a high-quality lyoprotectant such as sucrose or trehalose. These sugars increase the formulation's Tg', providing a wider, safer operating window for primary drying.[14][15] They also protect against dehydration stress (see Q3).
Q3: The cake appearance is perfect, but I still have low recovery of active E4P. What other factors are at play?
A: If the cake is structurally sound and you've addressed pH issues, the degradation is likely due to dehydration stress. As water is removed, the stabilizing hydration shell around the E4P molecule is lost. Without a surrogate to replace these hydrogen bonds, the molecule can become unstable.[5][7]
Solutions:
Incorporate a Lyoprotectant: This is non-negotiable for sensitive molecules. Disaccharides like sucrose and trehalose are the industry standard. They work via the "water replacement hypothesis," where their hydroxyl groups form hydrogen bonds with the E4P molecule, mimicking the stabilizing effect of water.[7] They also form a rigid, amorphous glassy matrix that physically immobilizes the E4P, preventing degradation.[6]
Control Residual Moisture: Over-drying can be as damaging as under-drying. An optimal residual moisture level is typically 1-2%. This is controlled by the time and temperature of the secondary drying phase.[13] Too little water can lead to instability, while too much can increase molecular mobility and allow for slow degradation during storage.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is an ideal starting formulation for lyophilizing E4P?
A well-designed formulation balances stability and processability. A robust starting point would be:
Active Ingredient: D-erythritol 4-phosphate (at desired concentration).
Buffer: 10-20 mM Tris-HCl or Histidine, pH 7.5.
Lyoprotectant: 5% (w/v) Sucrose or Trehalose. These provide excellent stabilization and increase the Tg'.[14]
Bulking Agent (Optional): If the E4P concentration is very low (<1 mg/mL), an agent like Mannitol or Glycine can be added to ensure a cosmetically elegant and robust cake. However, be aware that mannitol can crystallize, which can introduce its own stresses.[16] An amorphous formulation is often safer for sensitive molecules.
Component
Function
Recommended Starting Concentration
Key Consideration
Buffer
pH Control
10-20 mM Tris or Histidine
Avoid sodium phosphate due to pH shifts during freezing.[7]
Lyoprotectant
Stabilizes against dehydration stress; raises Tg'
2-10% (w/v) Sucrose or Trehalose
Essential for stability; forms a protective glassy matrix.[6]
Bulking Agent
Provides cake structure
1-5% (w/v) Mannitol or Glycine
Use if active concentration is very low. Mannitol crystallization must be controlled.[16]
FAQ 2: How do I develop a lyophilization cycle for my E4P formulation?
Cycle development should be data-driven, not trial-and-error.[12]
Caption: Workflow for data-driven lyophilization cycle development.
FAQ 3: Should I aim for a crystalline or amorphous final product?
For a sensitive molecule like E4P, an amorphous solid is strongly recommended. While crystalline bulking agents like mannitol can allow for more aggressive (faster and warmer) primary drying, the crystallization process itself can create stress at the crystal-solute interface, potentially damaging the E4P.[11] An amorphous matrix, formed by lyoprotectants like sucrose or trehalose, entraps the E4P in a glassy state, severely restricting molecular mobility and providing superior stabilization.[6]
Section 4: Experimental Protocols
Protocol 1: Basic Formulation Screening
Prepare Formulations: Prepare small batches of E4P in different buffer systems (e.g., 10 mM Potassium Phosphate pH 7.5, 10 mM Tris-HCl pH 7.5) with and without a lyoprotectant (e.g., 5% sucrose).
Thermal Analysis: Run a DSC scan on each liquid formulation to determine its glass transition temperature (Tg').
Benchtop Lyophilization: Lyophilize the samples using a conservative cycle based on the lowest observed Tg'.
Post-Cycle Analysis: Reconstitute the dried cakes and analyze for:
Appearance: Note any collapse or cosmetic defects.
Purity/Degradation: Use HPLC or a similar method to quantify the percentage of intact E4P versus degradation products.
Activity: If applicable, perform a biological activity assay.
Selection: Choose the formulation that provides the highest Tg', best cake appearance, and lowest degradation.
Protocol 2: Lyophilization Cycle Development Based on DSC Data
Determine Tg': Using the optimized formulation from Protocol 1, confirm the Tg' via DSC. For this example, let's assume a Tg' of -32°C .
Freezing Step:
Load vials onto pre-cooled shelves at 5°C.
Ramp down the shelf temperature to -45°C (at least 10°C below Tg') at a rate of 1°C/minute.
Hold at -45°C for at least 2 hours to ensure complete freezing.
Primary Drying:
Pull a vacuum to 100 mTorr.
Ramp the shelf temperature to -25°C . This temperature is chosen to keep the product temperature safely below the -32°C Tg' while maximizing the sublimation rate.
Hold at these conditions until sublimation is complete (indicated by product thermocouples rising to meet the shelf temperature and/or pressure monitoring). This may take 24-48 hours.
Secondary Drying:
Ramp the shelf temperature to +25°C at a rate of 0.2°C/minute.
Hold for 6-12 hours to reduce residual moisture to the target level (~1-2%).
Stoppering: Backfill the chamber with sterile nitrogen gas to atmospheric pressure and stopper the vials under vacuum.
Phase
Parameter
Example Value
Rationale
Freezing
Shelf Temperature
-45°C
Ensure complete solidification, well below the critical temperature.
Hold Time
≥ 2 hours
Allows thermal equilibrium.
Primary Drying
Shelf Temperature
-25°C
Maximize drying rate while keeping product temperature < Tg' (-32°C).[13]
Chamber Pressure
100 mTorr
A moderate vacuum facilitates efficient heat transfer and sublimation.[13]
Duration
24-48 hours (endpoint determined by sensors)
Must be long enough to remove all free ice.
Secondary Drying
Shelf Temperature
+25°C
Gently removes bound water without causing thermal degradation.
Duration
6-12 hours
Aims for optimal residual moisture content (~1-2%).
References
Timegated. (2024).
Keglevich, G. (2017). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC. [Link]
Singh, S. K., et al. (2011). Development of lyophilization cycle and effect of excipients on the stability of catalase during... PMC. [Link]
Pharmaceutical Technology. (2023). Optimizing lyophilization cycle times and improving stability for complex injectables. [Link]
Chemistry LibreTexts. (2023). 2.6: Ester Hydrolysis and Phosphoryl Transfer. [Link]
BioPharm International. (2025).
Frontiers in Chemistry. (n.d.). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. [Link]
Ciancaglini, P., et al. (2016). Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics. PMC. [Link]
Pharmaceutical Technology. (2026). Lyophilization Cycle Optimization of Cell-Derived Products. [Link]
ResearchGate. (n.d.). Hydrolysis rate of GB ester 1b at different pH values (phosphate- citrate buffers) and with time. [Link]
Oikonomakos, N. G., et al. (2000). Effects of commonly used cryoprotectants on glycogen phosphorylase activity and structure. Protein Science.
National Center for Biotechnology Information. (n.d.). Effects of commonly used cryoprotectants on glycogen phosphorylase activity and structure. [Link]
Barbier, T., et al. (2014). Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. PMC. [Link]
ResearchGate. (2018). Could lyophilization (freeze drying) be used for sample preparation for phosphoproteomics?[Link]
Sundaramurthi, P., & Suryanarayanan, R. (2004). Effect of pH, counter ion, and phosphate concentration on the glass transition temperature of freeze-dried sugar-phosphate mixtures. PubMed. [Link]
SciSpace. (n.d.). Cryoprotectants and Their Usage in Cryopreservation Process. [Link]
Veiga-da-Cunha, M., et al. (1993). Pathway and Regulation of Erythritol Formation in Leuconostoc oenos. DIAL@UCLouvain.
Carpenter, J. F., et al. (1988). Stabilization of Phosphofructokinase With Sugars During Freeze-Drying: Characterization of Enhanced Protection in the Presence of Divalent Cations. PubMed. [Link]
Kets, E. P., et al. (2014).
UPCommons. (n.d.). Effects of cryoprotectants on phospholipid monolayers – concentration and species dependence. [Link]
George, K. W., et al. (2015). Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis.
ResearchGate. (n.d.). MEP (2-C-methyl-D-erythritol 4-phosphate) pathway for diterpenoid biosynthesis in plants. [Link]
A3P. (n.d.). Freeze drying is not necessarily bad for stability and can reduce cost. [Link]
Trepo. (2023).
Open Access Pub. (n.d.). Lyophilization. Journal of New Developments in Chemistry. [Link]
Span, E. A., et al. (2012). 2C-Methyl-d-erythritol 4-phosphate enhances and sustains cyclodiphosphate synthase IspF activity. PMC. [Link]
Span, E. A., et al. (2012). 2C-Methyl-d-erythritol 4-Phosphate Enhances and Sustains Cyclodiphosphate Synthase IspF Activity. ACS Publications. [Link]
Asian Journal of Physical and Chemical Sciences. (2025). The Effect of Freeze Drying on the Nano and Micro Structures of Sugars.
ResearchGate. (n.d.). Lyophilization-induced protein denaturation in phosphate buffer systems: monomeric and tetrameric beta-galactosidase. [Link]
Taylor & Francis. (n.d.). 2-c-methyl-d-erythritol 4-phosphate – Knowledge and References. [Link]
Pikal-Cleland, K. A., et al. (2001). Lyophilization-induced protein denaturation in phosphate buffer systems: monomeric and tetrameric beta-galactosidase. PubMed. [Link]
A Comparative Guide to D-Erythritol 4-Phosphate and 2-C-Methyl-D-Erythritol 4-Phosphate
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals In the intricate world of isoprenoid biosynthesis, the non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (M...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate world of isoprenoid biosynthesis, the non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, stands as a critical metabolic route in most bacteria, photosynthetic eukaryotes, and some apicomplexan parasites.[1][2] This pathway's absence in humans makes its enzymes attractive targets for the development of novel antimicrobial and antimalarial drugs.[1][3][4] Central to this pathway are two structurally similar yet functionally distinct phosphorylated sugars: D-erythritol 4-phosphate (E4P) and 2-C-methyl-D-erythritol 4-phosphate (MEP). While E4P is a key intermediate in other metabolic routes such as the pentose phosphate pathway, MEP is the first committed intermediate of the non-mevalonate pathway.[2][5] This guide provides a comprehensive comparison of these two molecules, delving into their biochemical roles, structural differences, and the experimental methodologies used to distinguish them.
Structural and Functional Distinctions
At first glance, D-erythritol 4-phosphate and 2-C-methyl-D-erythritol 4-phosphate share a common four-carbon erythritol backbone with a phosphate group at the fourth carbon. However, the key distinction lies in the presence of a methyl group at the second carbon of MEP, a feature absent in E4P. This seemingly minor structural difference has profound implications for their respective roles in cellular metabolism.
D-Erythritol 4-Phosphate (E4P) is a versatile metabolite involved in several central metabolic pathways. In the pentose phosphate pathway, it is formed from fructose 6-phosphate and glyceraldehyde 3-phosphate by the action of transaldolase.[5] E4P also serves as a precursor for the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) via the shikimate pathway.[5]
2-C-Methyl-D-Erythritol 4-Phosphate (MEP) , on the other hand, is the eponymous and first dedicated molecule in the non-mevalonate pathway for isoprenoid biosynthesis.[3][6][7] It is synthesized from 1-deoxy-D-xylulose 5-phosphate (DXP) in a two-step reaction involving isomerization and reduction, catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[8][9][10] The formation of MEP is a critical and often rate-limiting step in this pathway.[8][11] MEP then undergoes a series of enzymatic transformations, ultimately leading to the formation of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[10]
The MEP Pathway: The Central Role of MEP
The MEP pathway is a vital metabolic route for the production of a vast array of isoprenoid compounds, which are essential for various cellular functions. The pathway's significance in pathogenic organisms and its absence in mammals make it a prime target for drug development.
Below is a diagram illustrating the initial steps of the MEP pathway, highlighting the conversion of DXP to MEP.
Figure 1. The enzymatic conversion of DXP to MEP. This diagram shows the critical step catalyzed by DXR, marking the formation of the first committed intermediate of the MEP pathway.
Experimental Distinction: A Methodological Approach
Distinguishing between E4P and MEP is crucial for studying the flux and regulation of the MEP pathway. Due to their structural similarity and shared phosphate group, their separation and quantification require sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[12][13]
Experimental Protocol: Quantification of E4P and MEP by LC-MS/MS
This protocol outlines a robust method for the simultaneous quantification of D-erythritol 4-phosphate and 2-C-methyl-D-erythritol 4-phosphate in biological samples.
Objective: To accurately measure the concentrations of E4P and MEP in bacterial or plant cell extracts.
Principle: This method utilizes hydrophilic interaction liquid chromatography (HILIC) to separate the polar analytes, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[12] Stable isotope-labeled internal standards are recommended for accurate quantification.[12]
Methodology:
Sample Preparation (Cell Extraction):
Harvest cells by centrifugation at a low temperature.
Quench metabolic activity immediately by adding a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
Lyse the cells using methods such as sonication or bead beating.
Centrifuge the lysate to pellet cellular debris.
Collect the supernatant containing the metabolites.
Liquid Chromatography (HILIC):
Column: A HILIC column (e.g., an amide- or silica-based stationary phase).
Mobile Phase A: Water with an additive like formic acid or ammonium acetate to improve ionization.
Mobile Phase B: Acetonitrile with the same additive.
Gradient: A gradient from high to low organic content to elute the polar analytes.
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).
Mass Spectrometry (Triple Quadrupole):
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically preferred for phosphorylated compounds.
MRM Transitions: Monitor specific precursor-to-product ion transitions for both E4P and MEP. These transitions are highly specific and allow for quantification even in complex matrices.
E4P: A common transition is the precursor ion (m/z 201) to a product ion (e.g., m/z 97, corresponding to [H2PO4]-).
MEP: A common transition is the precursor ion (m/z 215) to a product ion (e.g., m/z 97).
Data Analysis: Quantify the analytes by comparing the peak areas of the endogenous compounds to those of their corresponding stable isotope-labeled internal standards.
Figure 2. Workflow for the quantification of E4P and MEP. This diagram outlines the key steps from sample preparation to data analysis in a typical LC-MS/MS experiment.
Concluding Remarks for the Modern Researcher
The distinction between D-erythritol 4-phosphate and 2-C-methyl-D-erythritol 4-phosphate is fundamental to understanding the bifurcation of carbon flux into various essential metabolic pathways. For researchers in drug development, targeting the unique enzymes of the MEP pathway, such as DXR which produces MEP, remains a promising strategy for creating novel therapeutics against a wide range of pathogens. The ability to accurately quantify both E4P and MEP provides a powerful tool to assess the efficacy of potential inhibitors and to further unravel the intricate regulation of isoprenoid biosynthesis. The methodologies outlined in this guide offer a solid foundation for researchers to confidently explore the dynamics of these critical metabolites.
References
Brammer, L. A., Smith, J. L., & Leyh, T. S. (2011). IspC (DXP Reductoisomerase/DXR). In Comprehensive Natural Products II (pp. 359-383). Elsevier.
Dowd, C. S., & O'Brien, P. J. (2012). 2C-Methyl-d-erythritol 4-phosphate enhances and sustains cyclodiphosphate synthase IspF activity. Biochemistry, 51(32), 6372-6374. [Link]
Gries, R., & Groll, M. (2014). Mechanism and inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(12), 2265-2274.
Henriksson, P., Unge, T., & Jones, T. A. (2004). 1-Deoxy-D-xylulose 5-phosphate reductoisomerase: an overview. FEBS Letters, 578(3), 267-270.
Hoeffler, J. F., Tritsch, D., Grosdemange-Billiard, C., & Rohmer, M. (2000). Synthesis of 2-C-methyl-d-erythritol 4-phosphate: the first pathway-specific intermediate in the methylerythritol phosphate route to isoprenoids. Organic Letters, 2(16), 2531-2533. [Link]
Lange, B. M., Rujan, T., Martin, W., & Croteau, R. (2000). Isoprenoid biosynthesis: the methylerythritol phosphate pathway in plants. Proceedings of the National Academy of Sciences, 97(24), 13172-13177.
Mac Sweeney, A., Lange, R., & Hunter, W. N. (2005). Structure of 1-deoxy-D-xylulose 5-phosphate reductoisomerase from Zymomonas mobilis at 1.9 Å resolution.
Rohmer, M. (1999). The discovery of a mevalonate-independent pathway for isoprenoid biosynthesis in bacteria, algae and higher plants.
Rohmer, M., Seemann, M., Horbach, S., Bringer-Meyer, S., & Sahm, H. (1996). Glyceraldehyde 3-phosphate and pyruvate as precursors of isoprenic units in an alternative non-mevalonate pathway for terpenoid biosynthesis. Journal of the American Chemical Society, 118(11), 2564-2566.
Sharkey, T. D., & Banerjee, A. (2014). Methylerythritol 4-phosphate (MEP) pathway metabolic regulation. Natural Product Reports, 31(9), 1231-1243. [Link]
Takahashi, S., Kuzuyama, T., Watanabe, H., & Seto, H. (1998). A 1-deoxy-D-xylulose-5-phosphate reductoisomerase catalyzing the formation of 2-C-methyl-D-erythritol 4-phosphate in the non-mevalonate pathway for terpenoid biosynthesis. Proceedings of the National Academy of Sciences, 95(17), 9879-9884.
Vranova, E., Coman, D., & Gruissem, W. (2013). Network analysis of the MVA and MEP pathways for isoprenoid synthesis. Annual Review of Plant Biology, 64, 665-700.
Wright, L. P., Rohwer, J. M., & Ghirardo, A. (2016). Quantifying the metabolites of the methylerythritol 4-phosphate (MEP) pathway in plants and bacteria by liquid chromatography-triple quadrupole mass spectrometry. Methods in Enzymology, 576, 225-249. [Link]
Wikipedia. (n.d.). Erythrose 4-phosphate. Retrieved March 26, 2026, from [Link]
Wikipedia. (n.d.). Non-mevalonate pathway. Retrieved March 26, 2026, from [Link]
A Comparative Guide to the Reactivity of D-Erythritol 4-Phosphate(2-) and D-Erythrose 4-Phosphate
This technical guide provides a comprehensive comparison of the chemical reactivity of two pivotal intermediates in central carbon metabolism: D-erythritol 4-phosphate(2-) and D-erythrose 4-phosphate. This document is in...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive comparison of the chemical reactivity of two pivotal intermediates in central carbon metabolism: D-erythritol 4-phosphate(2-) and D-erythrose 4-phosphate. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic engineering, enzymology, and the design of novel therapeutics targeting pathways involving these molecules.
Introduction: Structural and Functional Distinctions
D-erythrose 4-phosphate and D-erythritol 4-phosphate are four-carbon sugar phosphates that, despite their structural similarity, exhibit distinct chemical properties and play different roles in cellular metabolism. The key structural difference lies in the functional group at the C1 position: D-erythrose 4-phosphate possesses a reactive aldehyde group, while D-erythritol 4-phosphate has a hydroxyl group, rendering it a sugar alcohol phosphate. This seemingly minor difference has profound implications for their respective chemical reactivity and biological functions.
D-Erythrose 4-Phosphate (E4P) is a crucial metabolic intermediate in the pentose phosphate pathway (PPP) and the Calvin cycle.[1][2] It serves as a vital precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) via the shikimate pathway.[1][3] Its central role as a metabolic node makes the enzymes that produce and consume it attractive targets for the development of herbicides and antimicrobial agents.[3]
D-Erythritol 4-Phosphate , while less central to core metabolism in many organisms, is a key intermediate in the erythritol catabolism pathway found in certain bacteria, such as Brucella.[4][5] In these organisms, erythritol is phosphorylated to L-erythritol 4-phosphate and subsequently converted through a series of enzymatic reactions into D-erythrose 4-phosphate, which then enters the pentose phosphate pathway.[4][5] This pathway highlights the metabolic link between the two molecules.
Comparative Chemical Reactivity
The primary determinant of the differential reactivity between D-erythrose 4-phosphate and D-erythritol 4-phosphate is the presence of the aldehyde group in the former.
The aldehyde group in E4P is highly susceptible to nucleophilic attack.
Reactivity
High
Low
The electrophilic nature of the aldehyde carbonyl carbon in E4P drives its reactivity. The alcohol groups in erythritol 4-phosphate are significantly less reactive under physiological conditions.
Redox Potential
Can be readily reduced or oxidized
Is in a reduced state
The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. The alcohol can be oxidized, but this is less facile than aldehyde oxidation.
Stable to isomerization under physiological conditions
The acidic alpha-proton adjacent to the aldehyde in E4P facilitates enolization and subsequent isomerization or epimerization.
D-Erythrose 4-Phosphate: The aldehyde group makes E4P a highly reactive molecule. It can readily undergo nucleophilic addition reactions, which is a key feature of its enzymatic conversions. For instance, in the first step of the shikimate pathway, E4P condenses with phosphoenolpyruvate in a reaction catalyzed by DAHP synthase.[1] The electrophilic carbonyl carbon is the site of this reaction. Furthermore, the presence of the aldehyde allows for isomerization to D-erythrulose 4-phosphate and epimerization to D-threose 4-phosphate, reactions catalyzed by specific isomerases and epimerases.[8][9]
D-Erythritol 4-Phosphate: As a sugar alcohol phosphate, D-erythritol 4-phosphate is significantly less reactive. Its hydroxyl groups can participate in reactions such as phosphorylation, as seen in the initial step of erythritol catabolism where erythritol is phosphorylated by a kinase.[4] However, it does not possess the electrophilic center that characterizes the reactivity of D-erythrose 4-phosphate. Its primary mode of reaction in biological systems is enzymatic oxidation to a ketose, as demonstrated in the Brucella pathway where L-erythritol 4-phosphate is oxidized by a dehydrogenase.[4]
Metabolic Interconversion: The Erythritol Catabolic Pathway
The metabolic pathway for erythritol utilization in Brucella provides a clear in-vivo demonstration of the reactivity differences and the enzymatic machinery required to interconvert these molecules. This pathway effectively channels a reduced sugar alcohol into a central metabolic pathway by first oxidizing it and then isomerizing it to the more versatile aldose phosphate.
Caption: Erythritol catabolism pathway in Brucella.
Experimental Protocols for Assessing Reactivity
To quantitatively assess the reactivity differences between D-erythrose 4-phosphate and D-erythritol 4-phosphate, the following experimental approaches can be employed.
Monitoring Aldehyde Reactivity via Spectrophotometric Assay
This protocol utilizes the reaction of the aldehyde group of D-erythrose 4-phosphate with a chromogenic reagent, such as 3-methyl-2-benzothiazolinone hydrazone (MBTH), to quantify its presence and monitor its consumption in a reaction. D-erythritol 4-phosphate will not react in this assay, providing a clear distinction.
Objective: To quantitatively compare the aldehyde content and reactivity of D-erythrose 4-phosphate and D-erythritol 4-phosphate.
Materials:
D-Erythrose 4-phosphate solution (1 mM in 50 mM HEPES buffer, pH 7.5)
D-Erythritol 4-phosphate solution (1 mM in 50 mM HEPES buffer, pH 7.5)
MBTH solution (3 mg/mL in water)
Ferric chloride solution (0.5% w/v in water)
Spectrophotometer
Procedure:
Set up reactions in triplicate in microcentrifuge tubes:
Test (E4P): 500 µL of D-erythrose 4-phosphate solution
Control (Erythritol-4P): 500 µL of D-erythritol 4-phosphate solution
Blank: 500 µL of 50 mM HEPES buffer, pH 7.5
Add 100 µL of MBTH solution to each tube and incubate at room temperature for 30 minutes.
Add 200 µL of ferric chloride solution to each tube to develop the color.
Incubate for 15 minutes at room temperature.
Measure the absorbance at 620 nm.
Expected Results: A significant absorbance reading will be observed for the D-erythrose 4-phosphate sample, indicative of the presence of the aldehyde group. The D-erythritol 4-phosphate and blank samples should show negligible absorbance. This confirms the differential reactivity of the C1 position.
Enzymatic Conversion Assay
This protocol utilizes an enzyme specific to one of the substrates to demonstrate their distinct biological reactivity. Transaldolase, a key enzyme in the pentose phosphate pathway, uses D-erythrose 4-phosphate as a substrate.
Objective: To demonstrate the specific enzymatic reactivity of D-erythrose 4-phosphate with transaldolase.
Prepare a reaction mixture in a cuvette containing:
800 µL of reaction buffer
100 µL of NADH solution
50 µL of fructose 6-phosphate solution
Coupling enzymes as per manufacturer's instructions
Add 50 µL of either D-erythrose 4-phosphate or D-erythritol 4-phosphate solution.
Initiate the reaction by adding a suitable amount of transaldolase.
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
Expected Results: A decrease in absorbance at 340 nm will be observed only in the reaction containing D-erythrose 4-phosphate. This is because transaldolase will react with fructose 6-phosphate and D-erythrose 4-phosphate to produce sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate. The glyceraldehyde 3-phosphate is then converted to glycerol-3-phosphate, consuming NADH. The reaction with D-erythritol 4-phosphate will show no change in absorbance, confirming its lack of reactivity with transaldolase.
Caption: Workflow for the enzymatic assay of D-erythrose 4-phosphate using transaldolase.
Conclusion
The reactivity of D-erythrose 4-phosphate is dominated by its electrophilic aldehyde group, making it a versatile substrate for a variety of enzymatic reactions, including aldol condensations, transaldolase and transketolase reactions, and isomerizations. In contrast, D-erythritol 4-phosphate, as a sugar alcohol, is significantly more stable and less reactive. Its primary biological transformations involve phosphorylation and oxidation. Understanding these fundamental differences in reactivity is critical for elucidating metabolic pathways and for the rational design of inhibitors or probes targeting enzymes that interact with these important metabolites.
References
Barbier, T., et al. (2014). Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. Proceedings of the National Academy of Sciences, 111(49), 17565-17570. [Link]
Barbier, T., et al. (2014). Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. PMC. [Link]
Soriano-Maldonado, P., et al. (2014). The methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis as a target for the development of new drugs against tuberculosis. PubMed. [Link]
ResearchGate. (2017). MEP (2-C-methyl-D-erythritol 4-phosphate) pathway for diterpenoid.... [Link]
Gräwert, T., et al. (2011). 2C-Methyl-d-erythritol 4-phosphate enhances and sustains cyclodiphosphate synthase IspF activity. PMC. [Link]
Ohashi, K., et al. (1985). Mechanism of enzymic isomerization and epimerization of D-erythrose 4-phosphate. Biochemical Journal, 229(2), 527-531. [Link]
A Researcher's Guide to Selecting an Internal Standard for D-erythritol 4-phosphate (E4P) Mass Spectrometry
In the intricate world of metabolomics, accurate quantification of key metabolic intermediates is paramount to unraveling complex biological processes. D-erythritol 4-phosphate (E4P) is a critical nexus in central carbon...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate world of metabolomics, accurate quantification of key metabolic intermediates is paramount to unraveling complex biological processes. D-erythritol 4-phosphate (E4P) is a critical nexus in central carbon metabolism, serving as a precursor for the biosynthesis of aromatic amino acids in plants and microorganisms via the shikimate pathway, and as an intermediate in the pentose phosphate pathway (PPP).[1][2] Its low intracellular abundance and polar nature, however, present significant analytical challenges for precise and accurate quantification by mass spectrometry.
A robust analytical method hinges on the selection of an appropriate internal standard (IS) to correct for variations in sample preparation, injection volume, and matrix effects, which can significantly impact ionization efficiency in the mass spectrometer.[3][4] This guide provides a comprehensive comparison of potential internal standards for the mass spectrometric analysis of E4P, offering supporting data and experimental protocols to aid researchers in making an informed decision.
The Ideal Internal Standard: A Theoretical Framework
Before delving into specific candidates, it is crucial to define the characteristics of an ideal internal standard for E4P analysis. The gold standard is a stable isotope-labeled (SIL) version of the analyte itself, in this case, ¹³C- or ²H-labeled E4P. Such a standard co-elutes with the endogenous analyte and exhibits nearly identical ionization and fragmentation behavior, thus providing the most accurate correction for matrix effects and other experimental variability.[3]
However, the commercial availability of isotopically labeled E4P is limited. Therefore, researchers often need to consider alternative strategies. The following criteria should be considered when evaluating potential internal standards:
Structural Similarity: The IS should be structurally and chemically similar to E4P to ensure comparable behavior during sample extraction, derivatization (if any), and chromatographic separation.
Co-elution (or near co-elution): For LC-MS analysis, the IS should elute close to the analyte to experience similar matrix effects.
Distinct Mass-to-Charge Ratio (m/z): The IS must have a different m/z from the analyte to be distinguished by the mass spectrometer.
No Endogenous Presence: The IS should not be naturally present in the biological samples being analyzed.
Commercial Availability and Cost-Effectiveness: Practical considerations such as availability and cost are important for routine analysis.
Stability: The IS must be stable throughout the entire analytical procedure.
Workflow for Internal Standard Selection
The process of selecting a suitable internal standard can be systematically approached. The following diagram illustrates a logical workflow for this process.
Caption: A workflow diagram for the selection and validation of an internal standard for D-erythritol 4-phosphate mass spectrometry.
Comparison of Potential Internal Standards
Given the scarcity of a commercial SIL-E4P, a comparative analysis of viable alternatives is essential. The following table summarizes the pros and cons of different internal standard strategies.
- Does not mimic the chemical behavior of E4P during extraction and chromatography.- Fails to adequately correct for matrix effects specific to sugar phosphates.
Recommended Internal Standard Strategy
For researchers seeking a balance between accuracy and practicality, the use of a commercially available, isotopically labeled, structurally similar compound is the most pragmatic approach. d-[¹³C₆]Glucose 6-phosphate (d-[¹³C₆]G6P) stands out as a strong candidate. Its widespread use in PPP metabolomics studies provides a foundation of its utility.[8] However, it is imperative to perform a thorough validation to ensure it behaves as a reliable surrogate for E4P in the specific biological matrix and analytical system being used.
For laboratories with synthetic chemistry capabilities, the in-house synthesis of ¹³C-labeled E4P remains the superior, albeit more resource-intensive, option.[5][6][7]
Experimental Protocol: Validation of an Internal Standard
The following is a generalized protocol for validating the chosen internal standard (e.g., d-[¹³C₆]G6P) for the quantification of E4P.
1. Preparation of Standard Solutions:
Prepare individual stock solutions of E4P and the internal standard (IS) in a suitable solvent (e.g., ultrapure water or a mild buffer) at a concentration of 1 mg/mL.
Prepare a series of calibration standards by serially diluting the E4P stock solution and adding a constant concentration of the IS to each standard. The concentration of the IS should be in the mid-range of the expected endogenous E4P concentrations.
2. Sample Preparation:
For biological samples (e.g., cell extracts, tissue homogenates), perform a protein precipitation and metabolite extraction using a cold solvent mixture (e.g., 80:20 methanol:water).
Spike the extraction solvent with the IS at the same concentration used in the calibration standards.
Centrifuge the samples to pellet proteins and debris.
Collect the supernatant for LC-MS analysis.
3. LC-MS/MS Analysis:
Due to the polar nature of sugar phosphates, hydrophilic interaction liquid chromatography (HILIC) or ion-pair chromatography is recommended for optimal retention and separation.[11][12]
Develop a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer operating in negative ion mode.
E4P transition: Monitor the transition from the precursor ion [M-H]⁻ to a characteristic product ion.
IS transition: Monitor the corresponding transition for the isotopically labeled internal standard.
Optimize MS parameters (e.g., collision energy, declustering potential) for both the analyte and the IS.
4. Data Analysis and Validation:
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte. A linear regression with an R² value > 0.99 is desirable.
Matrix Effect Evaluation:
Prepare two sets of samples: (A) IS spiked into the solvent and (B) IS spiked into a pooled matrix extract from which the endogenous analyte has been removed (or is at a very low level).
The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100%. A value close to 100% indicates minimal matrix effect. The use of a SIL-IS should result in a ratio close to 1, indicating effective compensation.
Recovery Assessment:
Spike known concentrations of E4P into a pooled matrix sample before and after the extraction process.
Calculate the recovery as: (Amount detected in pre-spiked sample - Amount in unspiked sample) / Amount spiked * 100%.
Precision and Accuracy:
Analyze replicate quality control (QC) samples at low, medium, and high concentrations within the calibration range.
Intra- and inter-day precision (as %CV) and accuracy (as %bias) should be within acceptable limits (typically <15%).
Conclusion
The selection of a suitable internal standard is a critical step in developing a robust and reliable method for the quantification of D-erythritol 4-phosphate by mass spectrometry. While an isotopically labeled E4P is the ideal choice, its limited availability necessitates the consideration of alternatives. Commercially available, structurally similar labeled compounds, such as d-[¹³C₆]glucose 6-phosphate, offer a practical and effective solution, provided they are rigorously validated for the specific application. By following a systematic approach to selection and validation, researchers can ensure the generation of high-quality, reproducible data, paving the way for a deeper understanding of the metabolic pathways in which E4P plays a crucial role.
References
Bekkali, M., et al. (2009). A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS. PubMed. [Link]
Wamelink, M. M., et al. (2003). Profiling of Pentose Phosphate Pathway Intermediates in Blood Spots by Tandem Mass Spectrometry: Application to Transaldolase Deficiency. Clinical Chemistry. [Link]
Metabolomics. (n.d.). Advances and Techniques in Analyzing Pentose Phosphate Pathway Metabolites. Metabolomics. [Link]
Kvitne, K. E., & Levin, D. B. (2009). A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS. PubMed. [Link]
Munger, J., et al. (2008). Liquid Chromatography Tandem Mass Spectrometry for Measuring 13C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway. Springer Nature Experiments. [Link]
González-Cabanelas, D., et al. (2016). Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. PubMed. [Link]
Arrivault, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]
D'Souza, F. W., & Miller, M. J. (1999). Synthesis of 2-C-Methyl-d-erythritol 4-Phosphate: The First Pathway-Specific Intermediate in the Methylerythritol Phosphate Route to Isoprenoids. Organic Letters. [Link]
Barbier, E., et al. (2019). Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. PNAS. [Link]
Hootman, K. C., et al. (2017). Erythritol is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults. PNAS. [Link]
Fontana, A. (2001). A convenient synthesis of 2-C-methyl-D-erythritol 4-phosphate and isotopomers of its precursor. ResearchGate. [Link]
Wamelink, M. M., et al. (2005). Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: Application to two new inherited defects of metabolism. ResearchGate. [Link]
Fontana, A. (2001). Concise Synthesis of (+)-2- C -Methyl- d -erythritol-4-phosphate. ResearchGate. [Link]
Hecht, S. M., et al. (2001). Studies on the Non‐Mevalonate Pathway − Preparation and Properties of Isotope‐Labeled 2C‐Methyl‐D‐erythritol 2,4‐Cyclodiphosphate. ResearchGate. [Link]
MTC USA. (n.d.). Phosphorylated Sugars by LCMS. MTC USA. [Link]
Giner, J.-L., et al. (2003). Synthesis of Enantiopure 2-C-Methyl-d-erythritol 4-Phosphate and 2,4-Cyclodiphosphate from d-Arabitol. Organic Letters. [Link]
Wang, L., et al. (2014). Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. PMC. [Link]
Hootman, K. C., et al. (2021). Erythritol synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells. PMC. [Link]
Nakajima, Y., et al. (2011). Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods. ResearchGate. [Link]
Barbier, E., et al. (2019). Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. PNAS. [Link]
Claeys, M., et al. (2025). Quantification of 21 sugars in tropospheric particulate matter by ultra-high-performance liquid chromatography tandem mass spectrometry. EGUsphere. [Link]
Koley, S., et al. (2023). Liquid chromatography-mass spectrometry method for isomer separation and detection of sugars, phophorylated sugars and organic a. Protocols.io. [Link]
Odoemelam, L. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. LinkedIn. [Link]
A Comparative Guide to the Synthesis of D-Erythritol 4-Phosphate: Enzymatic vs. Chemical Methodologies
For Researchers, Scientists, and Drug Development Professionals Introduction D-Erythritol 4-phosphate (E4P) and its derivatives are pivotal intermediates in crucial metabolic pathways, including the pentose phosphate pat...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythritol 4-phosphate (E4P) and its derivatives are pivotal intermediates in crucial metabolic pathways, including the pentose phosphate pathway and the biosynthesis of aromatic amino acids and vitamins.[1][2] Their availability is critical for a wide range of research applications, from metabolic engineering to the development of novel therapeutics. The synthesis of these phosphorylated carbohydrates, however, presents significant challenges. This guide provides an in-depth, objective comparison of the two primary approaches for obtaining D-erythritol 4-phosphate: enzymatic synthesis and traditional chemical synthesis. By examining the underlying principles, experimental protocols, and performance metrics of each method, this document aims to equip researchers with the necessary insights to select the most suitable strategy for their specific research and development needs.
Chemical Synthesis of D-Erythritol 4-Phosphate
Chemical synthesis offers a traditional and often high-yielding route to D-erythritol 4-phosphate. These methods typically involve the oxidative cleavage of a larger carbohydrate precursor, followed by phosphorylation. A common and well-documented approach utilizes the oxidation of D-glucose with lead tetraacetate.[3]
Underlying Principles and Experimental Rationale
The chemical synthesis of D-erythritol 4-phosphate from D-glucose hinges on the selective cleavage of specific carbon-carbon bonds and subsequent introduction of a phosphate group. The use of protecting groups is often necessary to ensure regioselectivity during phosphorylation, adding to the complexity of the process. The choice of lead tetraacetate as the oxidizing agent is due to its efficacy in cleaving vicinal diols, a key structural feature of carbohydrates.[3] However, this reagent is highly toxic, posing significant environmental and safety concerns.[4]
Experimental Protocol: Chemical Synthesis via Oxidative Cleavage
This protocol outlines the synthesis of D-erythrose, the precursor to D-erythritol 4-phosphate, from D-glucose, followed by a general phosphorylation step.
Part 1: Synthesis of D-Erythrose from D-Glucose [3][4]
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 18.0 g (0.1 mol) of anhydrous D-Glucose in 250 mL of glacial acetic acid.
Addition of Oxidant: Slowly add a solution of 88.6 g (0.2 mol) of lead (IV) acetate in 250 mL of glacial acetic acid to the D-Glucose solution over 2 hours, while maintaining the temperature at 20-25°C.
Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until all the D-Glucose has been consumed (approximately 2-4 hours).
Quenching and Work-up: Quench the reaction by adding a saturated solution of potassium iodide until the iodine color persists.
Precipitation and Filtration: Remove the lead iodide precipitate by filtration.
Hydrolysis: Concentrate the filtrate under reduced pressure to remove the acetic acid. To the resulting syrup, add 100 mL of 0.1 M hydrochloric acid and heat the mixture at 60°C for 4 hours to hydrolyze the intermediate di-O-formyl-D-erythrose.
Purification: Neutralize the solution and deionize it using appropriate resins. The crude D-erythrose can then be purified by crystallization or chromatography. An overall yield of at least 80% for the di-O-formyl-D-erythrose intermediate can be expected.[3]
Part 2: Phosphorylation of D-Erythritol (General Approach)
The phosphorylation of the resulting D-erythrose (which would first be reduced to D-erythritol) is a complex step often requiring protecting group chemistry to ensure phosphorylation at the C4 position. A general approach involves:
Protection of Hydroxyl Groups: Selectively protect the C1, C2, and C3 hydroxyl groups of D-erythritol using appropriate protecting group strategies.
Phosphorylation: Phosphorylate the unprotected C4 hydroxyl group using a suitable phosphorylating agent (e.g., dibenzyl phosphorochloridate).
Deprotection: Remove the protecting groups to yield D-erythritol 4-phosphate.
Due to the multi-step nature of this phosphorylation and the use of protecting groups, the overall yield can be significantly lower than the initial oxidative cleavage step.
Enzymatic Synthesis of D-Erythritol 4-Phosphate
Enzymatic synthesis leverages the high specificity and mild reaction conditions of biological catalysts to produce D-erythritol 4-phosphate. A notable pathway for this is the multi-enzyme cascade identified in Brucella species, which converts erythritol into D-erythrose-4-phosphate.[5][6]
Underlying Principles and Experimental Rationale
This biocatalytic approach mimics a natural metabolic pathway, employing a series of enzymes to carry out specific transformations in a sequential manner. This method offers exceptional stereoselectivity, obviating the need for protecting groups and reducing the generation of unwanted byproducts.[1] The enzymes can be used in their purified form or within whole-cell systems, with the former offering greater control and the latter being potentially more cost-effective for large-scale production.
Experimental Protocol: Multi-Enzyme Synthesis
This protocol describes the enzymatic conversion of erythritol to D-erythrose-4-phosphate using a cascade of purified recombinant enzymes.
Part 1: Expression and Purification of Recombinant Enzymes [1]
Gene Cloning and Expression: Clone the genes for the following enzymes from Brucella into suitable expression vectors and transform them into an E. coli expression strain (e.g., BL21(DE3)):
Erythritol kinase (EryA)
Erythritol-4-phosphate dehydrogenase (EryB)
Tetrulose-4-phosphate racemase (EryC)
D-3-tetrulose-4-phosphate isomerase (TpiA2)
D-erythrose-4-phosphate isomerase (RpiB)
Cell Culture and Induction: Grow the transformed E. coli in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
Cell Lysis and Purification: Harvest the cells, lyse them by sonication, and purify the His-tagged recombinant proteins using Ni-NTA affinity chromatography. Confirm the purity of the enzymes by SDS-PAGE.
Reaction Mixture Preparation: In a reaction vessel, prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing:
Erythritol (starting substrate)
ATP and MgCl₂ (for the kinase activity of EryA)
NAD⁺ (for the dehydrogenase activity of EryB)
Purified EryA, EryB, EryC, TpiA2, and RpiB enzymes.
Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.
Reaction Monitoring: Monitor the formation of D-erythrose-4-phosphate over time using high-performance liquid chromatography (HPLC) or a coupled enzymatic assay.
Product Purification: Once the reaction reaches completion, terminate it by heat inactivation or acid precipitation of the enzymes. The D-erythrose-4-phosphate can then be purified from the reaction mixture using anion-exchange chromatography.
Comparative Analysis: Chemical vs. Enzymatic Synthesis
Parameter
Chemical Synthesis (Lead Tetraacetate Oxidation)
Enzymatic Synthesis (Multi-Enzyme Cascade)
Starting Material
D-Glucose
Erythritol
Key Reagents
Lead (IV) acetate, strong acids/bases, organic solvents
May require complex protecting group strategies to achieve desired stereochemistry
Excellent stereospecificity inherent to enzymatic catalysis
Yield
High initial yield for cleavage (~80%), but overall yield can be lower due to multiple steps
Can be high with optimized enzyme concentrations and reaction conditions
Purity & Byproducts
Risk of heavy metal contamination (lead); formation of various byproducts requiring extensive purification[4]
High specificity minimizes byproducts; main impurities are denatured enzymes and cofactors
Cost-Effectiveness
Reagent-intensive (lead tetraacetate is toxic and expensive); potential for high throughput
Initial enzyme production can be costly, but enzymes can be recycled, and operational costs are lower
Environmental Impact
Significant environmental and disposal challenges due to the use of toxic heavy metals and organic solvents[4]
Biocatalytic process in aqueous media is generally considered more environmentally friendly with biodegradable catalysts
Scalability
Established for large-scale chemical production
Scalable, especially with immobilized enzymes or whole-cell catalysts
Visualization of Synthesis Pathways
Chemical Synthesis Workflow
Caption: Experimental workflow for the chemical synthesis of D-erythritol 4-phosphate.
Enzymatic Synthesis Pathway
Caption: Multi-enzyme cascade for the synthesis of D-erythrose-4-phosphate.
Conclusion and Future Perspectives
The choice between enzymatic and chemical synthesis of D-erythritol 4-phosphate is a critical decision that depends on the specific requirements of the research or application. Chemical synthesis, while capable of high yields in certain steps, is often a multi-step process involving harsh conditions and toxic reagents, which raises significant safety and environmental concerns. The complexity of protecting group chemistry to achieve the desired regioselectivity for phosphorylation can also be a major drawback.
In contrast, enzymatic synthesis offers a green and highly selective alternative. The use of enzyme cascades allows for the production of the target molecule in a one-pot reaction under mild, aqueous conditions, which simplifies the overall process and purification. While the initial setup for producing and purifying the required enzymes can be resource-intensive, the potential for enzyme immobilization and reuse presents a path towards a more cost-effective and scalable process.
For researchers requiring high purity and specific stereoisomers of D-erythritol 4-phosphate, and for whom environmental impact is a key consideration, the enzymatic approach is increasingly the method of choice. As our understanding of enzyme function and our capabilities in protein engineering continue to grow, the efficiency and economic viability of biocatalytic routes for the synthesis of complex carbohydrates like D-erythritol 4-phosphate are expected to further improve, solidifying their role as a cornerstone of modern green chemistry.
References
Barbier, T., et al. (2014). Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. Proceedings of the National Academy of Sciences, 111(50), 17815-17820. [Link]
Barbier, T., et al. (2014). Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. PMC, [Link]
Zhao, G., et al. (2009). A Simple Route for Synthesis of 4-Phospho-D-Erythronate. PMC, [Link]
Barbier, T., et al. (2014). Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. Semantic Scholar, [Link]
Ohashi, K., et al. (1984). Enzymatic isomerization and epimerization of D-erythrose 4-phosphate and its quantitative analysis by gas chromatography/mass spectrometry. PubMed, [Link]
Perlin, A. S. (1953). A NEW METHOD FOR THE PREPARATION OF D-ERYTHROSE AND OF L-GLYCERALDEHYDE. Canadian Journal of Chemistry, 31(11), 1059-1064. [Link]
Guo, J., & Frost, J. W. (2002). Biosynthesis of 1-Deoxy-1-imino-d-erythrose 4-Phosphate: A Defining Metabolite in the Aminoshikimate Pathway. Journal of the American Chemical Society, 124(4), 528-529. [Link]
Regassa, A., & Kassa, M. (2021). Erythritol Chemical Structure, Biosynthesis Pathways, Properties, Applications, and Production. International Journal of Microbiology and Biotechnology, 6(3), 59-70. [Link]
Claron, P. A., & Nidetzky, B. (2007). Chemical and enzymatic routes to dihydroxyacetone phosphate. Research Collection, [Link]
Ohashi, K., et al. (1986). Mechanism of enzymic isomerization and epimerization of D-erythrose 4-phosphate. Biochemical Journal, 239(3), 739-743. [Link]
Niner Commons. LARGE-SCALE ENZYMATIC SYNTHESIS OF UDP-LINKED SUGARS. [Link]
Li, L., et al. (2015). Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates. PMC, [Link]
Fenton, A. W., & Furey, W. (2019). Carbohydrate Kinases: A Conserved Mechanism Across Differing Folds. MDPI, [Link]
Velázquez-Hernández, A. I., et al. (2020). Recent Advances in Enzymatic and Chemoenzymatic Cascade Processes. MDPI, [Link]
de Gonzalo, G., & Gotor-Fernández, V. (2018). On the (Un)greenness of Biocatalysis: Some Challenging Figures and Some Promising Options. PMC, [Link]
Wong, C. H., et al. (2000). Recent Advances in the Chemoenzymatic Synthesis of Carbohydrates and Carbohydrate Mimetics. Chemical Reviews, 100(12), 4465-4492. [Link]
Thorson, J. S., & Wagner, M. (2009). A survey of chemical methods for sugar-nucleotide synthesis. Natural Product Reports, 26(9), 1172-1194. [Link]
Frontiers in Chemistry. (2023). Editorial: Recent advances in carbohydrate chemical and enzymatic syntheses. [Link]
ACS Publications. (2022). Biocatalytic Approaches to Building Blocks for Enzymatic and Chemical Glycan Synthesis. [Link]
Lund University. (2010). Environmental Assessment of Green Chemicals - LCA of Bio-Based Chemicals Produced Using Biocatalysis. [Link]
Frontiers in Bioengineering and Biotechnology. (2022). A Simple Techno-Economic Assessment for Scaling-Up the Enzymatic Hydrolysis of MSW Pulp. [Link]
MDPI. (2017). The Protagonism of Biocatalysis in Green Chemistry and Its Environmental Benefits. [Link]
Cross-Validation of D-Erythritol 4-Phosphate(2-) Assays Across Cell Lines: A Comparative Guide for Drug Discovery
Executive Summary D-erythritol 4-phosphate(2-) and its prominent derivative, 2-C-methyl-D-erythritol 4-phosphate (MEP), are critical sugar phosphate intermediates. At physiological pH (~7.4), the phosphate group is fully...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
D-erythritol 4-phosphate(2-) and its prominent derivative, 2-C-methyl-D-erythritol 4-phosphate (MEP), are critical sugar phosphate intermediates. At physiological pH (~7.4), the phosphate group is fully deprotonated, existing as a highly polar dianion (2-). This chemical property dictates its intracellular retention but also severely complicates extraction and quantification[1]. MEP is the hallmark intermediate of the non-mevalonate pathway, essential for isoprenoid biosynthesis in most bacteria (e.g., Mycobacterium tuberculosis, Escherichia coli) and apicomplexan parasites, yet entirely absent in mammals[2],[3]. Consequently, accurately measuring D-erythritol 4-phosphate(2-) species across diverse cell lines is a cornerstone of modern antimicrobial and antimalarial drug discovery.
Mechanistic Grounding: The Metabolic Context
In target organisms, 1-deoxy-D-xylulose 5-phosphate (DXP) is rearranged and reduced by DXP reductoisomerase (IspC/DXR) to form MEP[4]. MEP is subsequently consumed by MEP cytidylyltransferase (IspD) to form CDP-ME[5]. When developing assays, mammalian cell lines (e.g., HEK293 or HepG2) serve as indispensable "biological blanks." Because they rely exclusively on the cytosolic mevalonate pathway, they lack the enzymatic machinery to produce or consume MEP[6]. Any signal detected in these mammalian lines during cross-validation represents matrix interference or assay cross-reactivity, establishing the true limit of blank (LoB).
Figure 1: The MEP pathway highlighting the synthesis and utilization of 2-C-methyl-D-erythritol 4-phosphate.
Assay Modalities: A Critical Comparison
To robustly quantify MEP or screen for inhibitors, researchers employ three primary modalities:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for absolute intracellular quantification. Due to the (2-) charge state of the phosphate, Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reversed-phase chromatography coupled with negative-electrospray ionization (ESI-) is required[2],[7].
Enzymatic Coupled Assays: Designed for High-Throughput Screening (HTS). These assays typically use recombinant IspD to consume MEP and CTP, releasing inorganic pyrophosphate (PPi). The PPi is converted to phosphate by pyrophosphatase and detected via colorimetric dyes like malachite green[8].
Whole-Cell Phenotypic Biosensors: Engineered E. coli strains (e.g., auxotrophs) that require exogenous MEP pathway intermediates or are rescued by the mevalonate pathway to assess target-specific in vivo inhibition[9].
As a Senior Application Scientist, I emphasize that protocols must be designed with internal causality. The rapid turnover rate of sugar phosphates (often < 1 second) and the lability of the (2-) phosphate group dictate every step of sample preparation.
Protocol 1: Intracellular MEP Quantification via LC-MS/MS
This protocol cross-validates endogenous MEP levels in E. coli against a HEK293 negative control.
Rapid Quenching:
Action: Inject 1 mL of mid-log phase culture (E. coli or HEK293 suspension) directly into 4 mL of pre-chilled (-80°C) 60% methanol/water.
Causality: The extreme cold and organic solvent instantly denature endogenous phosphatases. Delays of even 2 seconds can result in a 30% loss of MEP due to rapid enzymatic turnover[7].
Biphasic Extraction:
Action: Add chloroform to achieve a final Methanol:Chloroform:Water ratio of 2:2:1. Vortex and centrifuge at 14,000 x g for 10 min at 4°C.
Causality: The highly polar D-erythritol 4-phosphate(2-) partitions exclusively into the upper aqueous layer, while lipids partition into the chloroform layer and proteins precipitate at the interphase. This minimizes ion suppression in the MS source.
LC-MS/MS Analysis (MRM Mode):
Action: Inject the aqueous phase onto a HILIC column. Use negative ESI mode targeting the [M-H]- precursor ion at m/z 215.0 and the product ion at m/z 79.0 (PO3-) or 97.0 (H2PO4-)[2],[1].
Validation Check: The HEK293 extract must show zero peaks at the MEP retention time. If a peak appears, it indicates an isobaric matrix interference, requiring an adjustment of the mobile phase gradient.
This protocol validates the activity of MEP-consuming enzymes using crude lysates, utilizing mammalian lysates as a biological blank.
Lysate Preparation with Phosphatase Inhibitors:
Action: Lyse E. coli (test) and HEK293 (control) cells in 50 mM Tris-HCl (pH 7.5) containing 1 mM DTT and a broad-spectrum phosphatase inhibitor cocktail (e.g., sodium orthovanadate, NaF).
Causality: Inhibiting endogenous phosphatases prevents the background hydrolysis of CTP or the dephosphorylation of MEP, which would otherwise produce false-positive PPi/Pi signals[8].
Coupled Reaction Execution:
Action: In a 384-well plate, combine lysate, 100 µM MEP, 100 µM CTP, and 0.03 U inorganic pyrophosphatase. Incubate at room temperature for 30 minutes[5].
Causality: IspD converts MEP and CTP into CDP-ME and PPi. The auxiliary pyrophosphatase converts PPi into two molecules of inorganic phosphate (Pi), amplifying the signal for colorimetric detection.
Differential Baseline Subtraction:
Action: Add malachite green reagent and read absorbance at 620 nm. Subtract the absorbance of the HEK293 lysate reaction from the E. coli lysate reaction.
Causality: HEK293 cells lack IspD. Any Pi generated in the HEK293 wells is strictly due to non-specific nucleotidase/phosphatase activity. Subtracting this biological blank yields the true target-specific MEP consumption rate.
Figure 2: Workflow for cross-validating MEP assays across MEP-positive and MEP-negative cell lines.
Conclusion
Cross-validating D-erythritol 4-phosphate(2-) assays requires a deep understanding of the molecule's thermodynamic instability and its strict phylogenetic distribution. By leveraging mammalian cell lines as biological blanks and employing rapid-quenching techniques, researchers can build self-validating assay systems that confidently distinguish true MEP pathway modulation from artifactual matrix interference.
References
Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. PubMed (NIH).
A colorimetric assay for the determination of 4-diphosphocytidyl-2-C-methyl-D-erythritol 4-phosphate synthase activity. PubMed (NIH).
2-C-Methyl-D-erythritol-4-phosphate (PAMDB000612). P. aeruginosa Metabolome Database.
Systematic Analysis of Metabolic Bottlenecks in the Methylerythritol 4-Phosphate (MEP) Pathway of Zymomonas mobilis. mSystems - ASM Journals.
A 1-deoxy-d-xylulose 5-phosphate reductoisomerase catalyzing the formation of 2-C-methyl-d-erythritol 4-phosphate in an alternative nonmevalonate pathway for terpenoid biosynthesis. PNAS.
Identification of Natural-Product Inhibitors of the 2C-Methyl-d-erythritol 4-Phosphate Pathway. ACS Publications.
The Plastidial 2-C-Methyl-d-Erythritol 4-Phosphate Pathway Provides the Isoprenyl Moiety for Protein Geranylgeranylation in Tobacco BY-2 Cells. PMC (NIH).
Chemoenzymatic synthesis of 4-diphosphocytidyl-2-C-methyl-D-erythritol: A substrate for IspE. PMC (NIH).
A Whole-Cell Phenotypic Screening Platform for Identifying Methylerythritol Phosphate Pathway-Selective Inhibitors as Novel Antibacterial Agents. ASM Journals.
A Researcher's Guide to the Safe Handling of D-erythritol 4-phosphate(2-)
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with D-erythritol 4-phosphate(2-). The following protocols are designed to ensure th...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with D-erythritol 4-phosphate(2-). The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from available safety data sheets. While D-erythritol 4-phosphate(2-) is not extensively characterized as a hazardous substance, its nature as an organophosphate metabolite warrants a cautious and well-informed approach.
Understanding the Compound: A Prudent Approach
D-erythritol 4-phosphate is a phosphorylated intermediate in various metabolic pathways.[1][2] While safety data for the closely related compound, meso-Erythritol, often indicates a non-hazardous classification, the toxicological properties of D-erythritol 4-phosphate itself have not been fully investigated.[3] Therefore, it is crucial to handle this compound with the same diligence afforded to all laboratory chemicals, particularly organophosphates, which as a class can present various hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are fundamental to minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling D-erythritol 4-phosphate(2-).
PPE Component
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., Nitrile rubber)
To prevent dermal contact. Gloves should be inspected before use and washed and dried after.[4][5]
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7]
Keep away from strong oxidizing agents and strong bases.[7][8]
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is crucial.
4.1. First-Aid Measures:
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[4]
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[4][8]
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician.[3][4]
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
4.2. Spill Response Workflow:
The following diagram outlines the procedural steps for managing a spill of D-erythritol 4-phosphate(2-).
Caption: Workflow for handling a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
Collect waste material in a suitable, closed container labeled for disposal.[8]
Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains.[4]
By adhering to these guidelines, researchers can safely handle D-erythritol 4-phosphate(2-) and maintain a secure laboratory environment. The principles of careful handling, appropriate PPE usage, and preparedness for emergencies are paramount for all scientific endeavors.
References
Isbister, G. K., & Roberts, M. S. (2007). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. Emergency Medicine Australasia, 19(1), 29-36. Retrieved from [Link]
Kongtip, P., Nankongnab, N., Kallayanatham, N., Woskie, S., & Chantanakul, S. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. Frontiers in Public Health, 10, 996328. Retrieved from [Link]
Kongtip, P., Nankongnab, N., Kallayanatham, N., Woskie, S., & Chantanakul, S. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. PubMed, 36439002. Retrieved from [Link]
Food and Agriculture Organization of the United Nations. (n.d.). Personal safety and protective clothing. Retrieved from [Link]
University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]
PubChem. (n.d.). D-erythrose 4-phosphate(2-). Retrieved from [Link]
PubChem. (n.d.). D-erythritol 4-phosphate. Retrieved from [Link]
Bio-World. (2007, March 15). Material Safety Data Sheet Erythritol. Retrieved from [Link]
NextSDS. (n.d.). erythritol 4-phosphate — Chemical Substance Information. Retrieved from [Link]
essedielle srl. (n.d.). ERYTHRITOL. Retrieved from [Link]
Wikipedia. (2023, November 27). 2-C-Methylerythritol 4-phosphate. Retrieved from [Link]
Wang, Y., et al. (2023). Research progress of 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase and its inhibitors. Chinese Journal of Pesticide Science, 25(5), 1035-1046. Retrieved from [Link]